Ethyl 9-fluorodecanoate
Descripción
Structure
3D Structure
Propiedades
Número CAS |
63977-32-2 |
|---|---|
Fórmula molecular |
C12H23FO2 |
Peso molecular |
218.31 g/mol |
Nombre IUPAC |
ethyl 9-fluorodecanoate |
InChI |
InChI=1S/C12H23FO2/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h11H,3-10H2,1-2H3 |
Clave InChI |
JAZAPWBESSCPQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCC(C)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ethyl 9-fluorodecanoate; Decoic acid, 9-fluoroethyl ester; Ethyl ester of 9-fluorodecanoic acid; Decanoic acid, 9-fluoro-, ethyl ester. |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 9-Fluorodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-fluorodecanoate is a fluorinated fatty acid ester that holds potential interest in various scientific domains, including biochemistry and medicinal chemistry. The introduction of a fluorine atom onto the alkyl chain of decanoic acid can significantly alter its physicochemical and biological properties compared to its non-fluorinated counterpart. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this particular compound in public databases, some information presented is based on the known properties of structurally similar molecules.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₂₃FO₂ | [1] |
| Molecular Weight | 218.31 g/mol | [1] |
| CAS Number | 63977-32-2 | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | Not available | Experimental determination required. |
| Melting Point | Not available | Experimental determination required. |
| Density | Not available | Experimental determination required. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Predicted based on the properties of similar long-chain fatty acid esters and fluoroalkanes.[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, based on established organic chemistry principles, the following methodologies can be proposed.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: the synthesis of 9-fluorodecanoic acid followed by its esterification with ethanol (B145695).
Step 1: Synthesis of 9-Fluorodecanoic Acid
The synthesis of ω-fluoro fatty acids can be achieved through various fluorination methods. One common approach involves the nucleophilic substitution of a corresponding bromo or tosyl derivative with a fluoride (B91410) source.
-
Materials: 9-bromodecanoic acid, potassium fluoride (spray-dried), phase-transfer catalyst (e.g., 18-crown-6), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
In a round-bottom flask, dissolve 9-bromodecanoic acid in acetonitrile.
-
Add an excess of spray-dried potassium fluoride and a catalytic amount of 18-crown-6.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude 9-fluorodecanoic acid can be purified by column chromatography on silica (B1680970) gel.
-
Step 2: Fischer Esterification of 9-Fluorodecanoic Acid
The synthesized 9-fluorodecanoic acid can be esterified with ethanol using an acid catalyst.
-
Materials: 9-fluorodecanoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
In a round-bottom flask, dissolve 9-fluorodecanoic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), methylene (B1212753) protons along the alkyl chain, and a distinct multiplet for the proton on the carbon bearing the fluorine atom.
-
¹³C NMR: Would display signals for the carbonyl carbon, the carbons of the ethyl group, the methylene carbons, and a characteristic signal for the carbon atom bonded to fluorine, which would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This would be a crucial technique, showing a single signal for the fluorine atom, with its chemical shift providing information about its electronic environment.[3][4][5] The coupling of the fluorine to adjacent protons would result in a multiplet.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the compound and its molecular weight. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns for a fatty acid ethyl ester, such as the loss of an ethoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement.[6][7]
-
Mandatory Visualization
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tdx.cat [tdx.cat]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Ethyl 9-fluorodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 9-fluorodecanoate is a fluorinated fatty acid ester with potential applications in biochemical research and as a building block in chemical synthesis. This technical guide provides a comprehensive overview of its molecular structure, predicted physicochemical properties, and generalized experimental protocols for its synthesis and characterization. Due to a lack of publicly available experimental data specific to this compound, this document leverages established knowledge of analogous long-chain fatty acid esters and terminally fluorinated compounds to provide a predictive framework for researchers. Detailed methodologies for synthesis via Fischer esterification, purification by column chromatography, and analysis by spectroscopic and chromatographic techniques are presented. This guide aims to serve as a foundational resource for scientists and professionals engaged in the study and application of fluorinated lipids.
Introduction
This compound (C12H23FO2) is a derivative of decanoic acid, a saturated ten-carbon fatty acid, featuring a fluorine atom at the C-9 position and an ethyl ester at the carboxyl group. The introduction of fluorine, the most electronegative element, into an organic molecule can significantly alter its physical, chemical, and biological properties. These alterations may include increased metabolic stability, enhanced lipophilicity, and unique intermolecular interactions, making fluorinated compounds like this compound valuable for various research applications, including their use as biochemical probes or precursors in drug development.
This document provides a detailed technical overview of this compound, with a focus on its molecular structure and the experimental protocols that can be employed for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a ten-carbon aliphatic chain with a fluorine atom attached to the ninth carbon and an ethyl ester group at the terminus.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H23FO2 | PubChem |
| Molecular Weight | 218.31 g/mol | PubChem |
| CAS Number | 63977-32-2 | Vendor Data |
| SMILES | CCOC(=O)CCCCCCCC(C)F | PubChem |
| InChI | InChI=1S/C12H23FO2/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h11H,3-10H2,1-2H3 | PubChem |
| Predicted XLogP3 | 3.9 | PubChem |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 10 | PubChem |
Note: The majority of the physicochemical properties listed are computationally predicted due to the absence of experimentally determined data in public literature.
Experimental Protocols
The following sections outline detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound. These protocols are based on standard laboratory techniques for similar long-chain fatty acid esters.
Synthesis: Fischer Esterification of 9-Fluorodecanoic Acid
A common and straightforward method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[1]
Materials:
-
9-Fluorodecanoic acid
-
Absolute Ethanol (B145695) (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 9-fluorodecanoic acid in a significant excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.
Caption: Synthetic workflow for this compound via Fischer Esterification.
Purification: Column Chromatography
The crude product can be purified by column chromatography on silica (B1680970) gel.
Materials:
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Glass column
-
Beakers or test tubes for fraction collection
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 2-5% ethyl acetate/hexane). The polarity can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.[2]
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₂-CH₃ (ester) | ~1.25 | Triplet | 3H |
| -CH₂-CH₃ (ester) | ~4.12 | Quartet | 2H |
| -(CH₂)₅- | ~1.2-1.4 | Multiplet | 10H |
| -CH₂-C=O | ~2.30 | Triplet | 2H |
| -CH₂-CHF- | ~1.6-1.8 | Multiplet | 2H |
| -CHF-CH₃ | ~4.4-4.6 | Multiplet (dq) | 1H |
| -CHF-CH₃ | ~1.4-1.5 | Doublet | 3H |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ) ppm |
| -CH₂-C H₃ (ester) | ~14 |
| C H₂-CH₃ (ester) | ~60 |
| -(C H₂)n- | ~25-35 |
| C H₂-C=O | ~34 |
| C =O | ~174 |
| -C HF-CH₃ | ~90-95 (doublet due to ¹JCF coupling) |
| -CHF-C H₃ | ~20-25 (doublet due to ²JCF coupling) |
Predicted ¹⁹F NMR Spectral Data:
A single signal, likely a multiplet due to coupling with adjacent protons, would be expected in the typical range for alkyl fluorides.
Caption: Analytical workflow for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fatty acid ethyl esters, characteristic fragmentation patterns are often observed.[3][4]
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 218.17) should be observable, though it may be of low intensity in electron ionization (EI) mass spectra.
-
McLafferty Rearrangement: A prominent peak at m/z = 88 is characteristic of ethyl esters.[4][5]
-
Loss of Ethoxy Group: A fragment corresponding to the loss of the -OCH₂CH₃ group (M-45) at m/z = 173.
-
Alpha-Cleavage: Fragmentation of the aliphatic chain.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 218 | [M]⁺ |
| 203 | [M - CH₃]⁺ |
| 199 | [M - F]⁺ (unlikely) |
| 173 | [M - OCH₂CH₃]⁺ |
| 88 | [C₄H₈O₂]⁺ (McLafferty rearrangement) |
Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of the synthesized ester and determine its retention time, which is useful for future analyses.[6][7] A nonpolar or medium-polarity capillary column would be suitable for the separation.
Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the purified ester in a volatile solvent like hexane or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.
-
Separation: Use a suitable temperature program to separate the components. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure the elution of the compound.
-
Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature regarding the specific biological activity of this compound or its involvement in any signaling pathways. As a fluorinated fatty acid analog, it could potentially be explored as a tool to study lipid metabolism or as a precursor for more complex biologically active molecules. Further research is required to elucidate any potential biological roles.
Conclusion
This compound is a structurally interesting fluorinated fatty acid ester. While specific experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and protocols for analogous molecules. The predictive spectroscopic data and detailed methodologies herein are intended to facilitate future research into the properties and potential applications of this and other related fluorinated compounds. Researchers are encouraged to use these protocols as a starting point and optimize them as needed for their specific experimental setups.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. tdx.cat [tdx.cat]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 9-fluorodecanoate Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 9-fluorodecanoate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile, general principles governing the solubility of related compounds, and detailed experimental protocols for determining solubility. This information is intended to empower researchers to effectively utilize this compound in a variety of experimental and developmental contexts.
Core Concepts in Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound, with its long alkyl chain, is primarily a non-polar molecule. The presence of an ester group introduces some polarity, while the terminal fluorine atom can subtly influence intermolecular interactions.
Based on the behavior of structurally similar long-chain fatty acid esters and fluorinated compounds, the solubility of this compound is expected to be significant in a range of common organic solvents. For instance, the related compound, ethyl 9-fluorononanoate, is known to be soluble in organic solvents such as ethyl acetate (B1210297) and dichloromethane (B109758) due to its non-polar nature, while exhibiting limited solubility in water.[1] The solubility of such esters in organic solvents is also generally observed to increase with temperature.
Predicted Solubility Profile
While specific quantitative data is not available, a qualitative assessment of this compound's solubility in various organic solvents can be predicted based on its structure.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene, Diethyl ether | High | The long hydrocarbon chain of this compound will have strong van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | The ester functionality will interact favorably with the dipoles of these solvents. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability of the ester to accept hydrogen bonds may allow for some solubility, but the long non-polar chain will limit miscibility. |
| Highly Polar | Water, Dimethyl sulfoxide (B87167) (DMSO) | Very Low / Insoluble | The hydrophobic nature of the C10 chain will dominate, leading to poor solvation in highly polar solvents. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following section outlines a detailed protocol for the isothermal saturation method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.
Experimental Protocol: Isothermal Saturation Method
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., hexane, ethyl acetate, ethanol)
-
Scintillation vials or sealed test tubes
-
Constant temperature water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or a sensitive analytical balance for gravimetric analysis).
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired experimental temperature. Agitate the mixture using a shaker or magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined empirically, but a minimum of 24-48 hours is often sufficient.
-
Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a sufficient period to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any suspended solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute. Once the solvent is completely removed, weigh the flask containing the dried this compound. The difference in weight gives the mass of the dissolved solute.
-
Chromatographic Method (HPLC/GC-MS): Dilute the filtered supernatant to a known volume in the volumetric flask. Analyze the concentration of this compound in the diluted solution using a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Gravimetric: Solubility ( g/100 mL) = (mass of dissolved solute / volume of supernatant withdrawn) * 100
-
Chromatographic: Calculate the concentration in the original supernatant, accounting for the dilution factor.
-
Data Presentation: All quantitative data should be recorded in a structured table, including the solvent, temperature, and the determined solubility value with appropriate units (e.g., g/100 mL, mg/mL, mol/L).
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized using a diagram.
Caption: Workflow for determining the solubility of this compound.
Logical Pathway for Solvent Selection
The selection of an appropriate solvent is critical for various applications in drug development, from synthesis and purification to formulation. The following diagram illustrates a logical pathway for solvent screening based on the desired application.
Caption: Logical pathway for solvent selection for this compound.
This guide provides a foundational understanding and practical framework for working with this compound. For specific, mission-critical applications, it is strongly recommended that researchers perform the experimental determinations outlined herein to obtain precise quantitative solubility data.
References
An In-depth Technical Guide on the Biological Activity of Fluorinated Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into fatty acids and their subsequent esterification has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, impart novel biological activities to these lipid molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of fluorinated fatty acid esters, with a focus on their potential as enzyme inhibitors and therapeutic agents. The information is presented to be a valuable resource for researchers actively engaged in lipid metabolism, enzyme kinetics, and the development of novel therapeutics.
Synthesis of Fluorinated Fatty Acid Esters
The synthesis of fluorinated fatty acid esters can be achieved through various chemical strategies. A common approach involves the esterification of a pre-fluorinated fatty acid. For instance, ω-fluoroalkyl esters can be synthesized through enzymatic or chemical catalysis. One sustainable method involves the use of lipases for the transesterification of oils with alcohols to produce fatty acid ethyl esters[1][2][3].
A general protocol for the synthesis of 2,2,2-trifluoroethyl fatty acid esters involves the reaction of a fatty acid with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of a base like cesium carbonate (Cs₂CO₃) at room temperature. This method is notable for its mild reaction conditions and tolerance of various functional groups[4].
Biological Activities and Mechanisms of Action
Fluorinated fatty acid esters exhibit a wide range of biological activities, primarily centered around the modulation of lipid metabolism and cellular signaling pathways. Their mechanisms of action often involve the inhibition of key enzymes involved in fatty acid processing and utilization.
Inhibition of Fatty Acid Metabolism
1. Acyl-CoA Synthetase Inhibition:
Long-chain acyl-CoA synthetases (ACSLs) are crucial enzymes that activate fatty acids by converting them to their acyl-CoA derivatives, a key step for their subsequent metabolism. 2-Fluoropalmitic acid (2-FPA) has been identified as a competitive inhibitor of ACSLs[5]. By mimicking the natural substrate, palmitic acid, 2-FPA binds to the active site of the enzyme, thereby blocking the activation of endogenous fatty acids. This inhibition of ACSL activity has been shown to induce apoptosis in glioma cells and enhance the efficacy of chemotherapeutic agents like etoposide[6][7].
Table 1: Inhibition of Acyl-CoA Synthetase (ACSL) by Fluorinated Analogs
| Compound | Target Enzyme | Cell Line/System | IC50/EC50 | Reference |
| 2-Fluoropalmitic Acid | Acyl-CoA Synthetase | Not Specified | High µM range (limitation noted) | [5] |
| Triacsin C (non-fluorinated analog for comparison) | Acyl-CoA Synthetase | bEND3 cells | ~1.7 µM | [8] |
| Triacsin C Analogues | Acyl-CoA Synthetase | bEND3 cells | 5 µM to 170 µM | [8] |
2. Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition:
Modulation of Sphingolipid Biosynthesis
Sphingolipids are a class of lipids that play critical roles in cell signaling and membrane structure. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA. Fluorinated fatty acids can interfere with this pathway. For instance, D,L-alpha-fluoropalmitic acid has been shown to inhibit the formation of sphingosine (B13886) bases[10]. While a specific IC50 value was not provided in the abstract, this finding highlights the potential of fluorinated fatty acids to modulate sphingolipid metabolism, which has implications for diseases where sphingolipid signaling is dysregulated.
The following diagram illustrates the key enzymatic steps in the de novo sphingolipid biosynthesis pathway and indicates potential points of inhibition by fluorinated fatty acid analogs.
Caption: De novo sphingolipid biosynthesis pathway and potential inhibition by fluorinated fatty acid analogs.
Effects on Cell Viability and Membrane Properties
The incorporation of fluorinated fatty acids into cellular lipids can alter membrane properties and affect cell viability. The cytotoxicity of fatty acid esters is dependent on their molecular structure, including chain length and the nature of the hydrophilic head group[11]. Some studies have shown that certain fatty acid esters exhibit low cytotoxicity, making them potentially suitable for pharmaceutical and nutraceutical applications[12]. However, at higher concentrations, fatty acids can reduce cell viability, likely through necrosis and cell lysis[13]. The amphiphilic nature of these molecules allows them to insert into cell membranes, which can lead to increased membrane fluidity and permeability[14].
Experimental Protocols
A. Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters
Materials:
-
Fatty acid
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Phenyl(2,2,2-trifluoroethyl)iodonium triflate
-
Sealed reaction tube
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate (B1210297)
Procedure: [4]
-
To a sealed tube, add the fatty acid (0.3 mmol) and Cs₂CO₃ (97.7 mg, 0.30 mmol) in CH₂Cl₂ (1 mL).
-
Stir the mixture vigorously for 5 minutes.
-
Add phenyl(2,2,2-trifluoroethyl)iodonium triflate (196.3 mg, 0.45 mmol) dissolved in CH₂Cl₂ (2 mL).
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2,2,2-trifluoroethyl fatty acid ester by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
B. Cell-Based Fatty Acid Oxidation Assay
This protocol provides a method to assess the inhibition of fatty acid oxidation in a cellular context.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
96-well cell culture plates
-
[¹⁴C]-labeled palmitic acid
-
Bovine serum albumin (BSA)
-
Test compound (fluorinated fatty acid ester)
-
Positive control inhibitor (e.g., Etomoxir)
-
Scintillation counter and vials
Procedure: (Adapted from[10][15])
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: Wash the cells with serum-free medium. Add fresh serum-free medium containing various concentrations of the fluorinated fatty acid ester, a vehicle control, and a positive control inhibitor.
-
Substrate Addition: Prepare a working solution of [¹⁴C]-palmitic acid complexed with BSA. Add this solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours).
-
Termination and Lysis: Stop the reaction by adding cold perchloric acid to each well to lyse the cells and precipitate macromolecules.
-
Measurement of Acid-Soluble Metabolites: Centrifuge the plate to pellet the precipitate. Transfer the supernatant, which contains the acid-soluble metabolites (ASMs) of [¹⁴C]-palmitic acid oxidation (e.g., [¹⁴C]-acetyl-CoA), to scintillation vials.
-
Quantification: Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of fatty acid oxidation for each concentration of the test compound compared to the vehicle control.
The following diagram illustrates the general workflow for a cell-based fatty acid oxidation assay.
Caption: General experimental workflow for a cell-based fatty acid oxidation assay.
C. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of fluorinated fatty acid esters on cell viability.
Materials:
-
Cancer cell lines (or other relevant cell lines)
-
96-well flat-bottom plates
-
Complete culture medium
-
Fluorinated fatty acid ester stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure: (Adapted from[16][17])
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the fluorinated fatty acid ester in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the solvent) and blank controls (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Signaling Pathway Diagrams
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the mitochondrial fatty acid β-oxidation spiral, a key pathway for energy production from fatty acids. Inhibition of enzymes in this pathway is a potential mechanism of action for fluorinated fatty acid analogs.
Caption: The mitochondrial fatty acid β-oxidation spiral.
Conclusion
Fluorinated fatty acid esters represent a promising class of molecules with diverse biological activities. Their ability to selectively inhibit key enzymes in lipid metabolism pathways makes them valuable tools for studying cellular processes and for the development of novel therapeutic agents for a range of diseases, including cancer and metabolic disorders. This technical guide provides a foundational understanding of their synthesis, mechanisms of action, and methods for their evaluation. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for translating their potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Fluoropalmitic Acid as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase as a cancer survival factor: its inhibition enhances the efficacy of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, S-15176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of fatty acids on the permeability barrier of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ethyl 9-fluorodecanoate: A Potential Probe for Biochemical and Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-fluorodecanoate is a small molecule, fluorinated fatty acid ester with emerging potential as a tool in biochemical and oncological research. Its structural similarity to endogenous fatty acids, combined with the unique properties conferred by the fluorine atom, positions it as a valuable probe for studying lipid metabolism and as a potential modulator of cellular processes such as apoptosis and autophagy. This technical guide provides a comprehensive overview of the currently available information on this compound, including its physicochemical properties and its identified biological context. It is important to note that while this compound has been identified in a biological context, detailed mechanistic studies and quantitative data regarding its specific activities are still limited in publicly accessible scientific literature.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₃FO₂ | [1] |
| Molecular Weight | 218.31 g/mol | [1] |
| CAS Number | 63977-32-2 | [1] |
| Appearance | Solid | [1] |
| Classification | Biochemical, Fluorinated Building Block | [2] |
Biological Context and Potential Applications
Currently, the primary association of this compound with a specific biological effect comes from a study investigating the chemical composition and anticancer properties of extracts from the plant Lotus corniculatus L.[3][4].
Role in Apoptosis and Autophagy in Breast Cancer Cells
In a 2019 study by Yerlikaya et al. published in the Journal of Pharmaceutical and Biomedical Analysis, various extracts of Lotus corniculatus L. were shown to possess antioxidant, enzyme inhibitory, and DNA protective properties[1]. The study also demonstrated that these extracts induced apoptotic and autophagic effects in breast cancer cells[3][4]. While this compound was identified as a chemical constituent of these extracts, the specific contribution of this compound to the observed biological activities was not detailed in the available literature.
The potential for this compound to influence apoptosis and autophagy makes it a compound of interest for cancer research. Further investigation is warranted to elucidate its specific mechanism of action and to determine its potency as a modulator of these critical cellular pathways.
A Tool for Studying Fatty Acid Metabolism
Fluorinated analogs of fatty acids are valuable tools for studying lipid metabolism[5]. The introduction of a fluorine atom can alter the metabolic fate of the fatty acid, allowing researchers to trace its uptake, transport, and breakdown. While no studies have specifically reported using this compound for this purpose, its structure suggests it could be a useful probe. For instance, if radiolabeled with ¹⁸F, it could potentially be used in positron emission tomography (PET) imaging to visualize fatty acid uptake and metabolism in vivo, similar to other fluorinated fatty acids[5].
Experimental Protocols (Hypothetical)
As detailed experimental protocols for this compound are not currently available in the public domain, this section provides generalized protocols for assays that would be relevant for investigating its potential biological activities, based on the context provided by the Yerlikaya et al. study.
Apoptosis Induction Assay in Breast Cancer Cells
This protocol describes a general method to assess the pro-apoptotic activity of a test compound like this compound on a breast cancer cell line (e.g., MCF-7 or MDA-MB-231).
Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis induction.
Methodology:
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Autophagy Detection Assay
This protocol outlines a general method for detecting the induction of autophagy in cells treated with this compound.
Workflow for Autophagy Assay
Caption: Workflow for detecting autophagy induction.
Methodology:
-
Cell Line: Use a cell line stably expressing a fluorescently tagged autophagy marker, such as GFP-LC3.
-
Cell Culture and Treatment: Seed the GFP-LC3 expressing cells on glass coverslips in a 24-well plate. After adherence, treat the cells with this compound at various concentrations. Include a known autophagy inducer (e.g., rapamycin) as a positive control and a vehicle-only negative control.
-
Incubation: Incubate for a suitable period (e.g., 6, 12, or 24 hours).
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta (representing autophagosomes) per cell. A significant increase in the number of puncta in treated cells compared to control cells indicates autophagy induction.
Signaling Pathways (Hypothetical)
Given the association with apoptosis, a potential signaling pathway that this compound might modulate is the intrinsic (mitochondrial) apoptosis pathway.
Hypothesized Intrinsic Apoptosis Pathway Modulation
Caption: Potential modulation of the intrinsic apoptosis pathway.
This diagram illustrates a hypothetical mechanism where this compound could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This would, in turn, cause mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Future Directions and Conclusion
This compound presents an intriguing subject for further biochemical and pharmacological investigation. The preliminary findings linking it to anticancer effects in breast cancer cells underscore the need for more focused research. Key future research directions should include:
-
Isolation and Purification: Development of robust methods for the isolation of pure this compound to enable precise in vitro and in vivo studies.
-
Quantitative Biological Assays: Determination of the IC₅₀ or EC₅₀ values of the pure compound in various cancer cell lines to quantify its potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Metabolic Fate Analysis: Investigation into its metabolism and how the fluorine substitution affects its processing by cellular enzymes.
-
Synthesis of Analogs: The synthesis and evaluation of related fluorinated fatty acid esters to establish structure-activity relationships.
References
- 1. Investigation of chemical profile, biological properties of Lotus corniculatus L. extracts and their apoptotic-autophagic effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Metabolism Analysis Service | Precise GC-MS & LC-MS/MS Profiling - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
The Clandestine World of Fluorinated Decanoic Acids in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of organofluorine compounds in nature is a rare and fascinating phenomenon. While fluoroacetate (B1212596) is the most well-known naturally occurring organofluorine, a variety of ω-fluorinated long-chain fatty acids have also been identified, sequestered within the seeds of the West African plant, Dichapetalum toxicarium. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of these unique molecules, with a particular focus on the implications for fluorinated decanoic acids. It summarizes the quantitative data available, details relevant experimental protocols for their extraction and analysis, and explores potential biosynthetic and signaling pathways. This document serves as a critical resource for researchers in natural product chemistry, toxicology, and drug development, offering insights into nature's own fluorine chemistry.
Introduction: The Rarity of Natural Organofluorines
Fluorine is the most abundant halogen in the Earth's crust, yet its incorporation into natural products is exceedingly rare. This is largely attributed to the high solvation energy of the fluoride (B91410) ion in aqueous environments, making it a poor nucleophile for enzymatic reactions. However, a select few organisms have evolved the biochemical machinery to form the exceptionally stable carbon-fluorine bond. The most studied of these natural organofluorines is fluoroacetate, a potent toxin found in various plant species across Australia, Africa, and South America.[1] Beyond this simple C2 compound, nature has also produced a series of ω-fluorinated long-chain fatty acids, offering a unique glimpse into the biosynthetic capabilities of certain plants.
The seed oil of the West African plant Dichapetalum toxicarium is the primary known source of these ω-fluorinated fatty acids.[1][2][3][4] While the presence of C16, C18, and C20 fluorinated fatty acids has been confirmed, the existence of a naturally occurring fluorinated decanoic acid (C10) remains to be definitively established. However, the biosynthetic pathway that produces the known longer-chain variants suggests that the formation of a C10 analogue is plausible.
Quantitative Analysis of Naturally Occurring ω-Fluorinated Fatty Acids
Quantitative analysis of the seed oil of Dichapetalum toxicarium has revealed that ω-fluorinated fatty acids constitute a significant portion of the total fatty acid content. The data presented below is compiled from gas chromatography-mass spectrometry (GC-MS) studies.
| Fatty Acid Type | Percentage of Total Fatty Acids | Reference |
| Total ω-Fluorinated Fatty Acids | 12.9% | [1] |
| Specific ω-Fluorinated Fatty Acid | Percentage of Total ω-Fluorinated Fatty Acids | Reference |
| 18-Fluorooleic acid | 74% | [1] |
| 18-Fluorostearic acid | 16% | [1] |
| 18-Fluorolinoleic acid | 6% | [1] |
| 16-Fluoropalmitic acid | 4% | [1] |
| Other ω-Fluorinated Fatty Acids (including C20 derivatives) | Trace amounts | [1][2] |
Experimental Protocols
The following protocols are generalized from established methods for the extraction and analysis of fatty acids from plant materials and can be adapted for the study of fluorinated fatty acids from Dichapetalum toxicarium seeds.
Extraction of Lipids from Plant Seeds
This protocol outlines a standard procedure for the extraction of total lipids from seed material.
Materials:
-
Dried seeds of Dichapetalum toxicarium
-
Grinder or mortar and pestle
-
Isopropanol
-
Soxhlet apparatus (optional)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Grind the dried seeds to a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction:
-
Method A (Soxhlet Extraction): Place the ground seed material in a thimble and extract with hexane using a Soxhlet apparatus for 6-8 hours. This method provides a thorough extraction.
-
Method B (Bligh-Dyer Method): Homogenize the ground seed material with a mixture of chloroform and methanol (1:2, v/v). After homogenization, add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v). Centrifuge the mixture to separate the layers. The lower chloroform layer contains the lipids.
-
-
Solvent Removal: Evaporate the solvent from the lipid extract using a rotary evaporator under reduced pressure.
-
Storage: Store the extracted lipids under a nitrogen atmosphere at -20°C to prevent oxidation.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids within the lipid extract must be converted to their more volatile methyl esters.
Materials:
-
Extracted lipids
-
0.5 M KOH in methanol
-
BF₃-methanol solution (14%)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Saponification: Dissolve the lipid extract in a small volume of toluene. Add 0.5 M methanolic KOH and heat at 80°C for 10 minutes to saponify the lipids into their potassium salts.
-
Methylation: Add BF₃-methanol to the cooled solution and heat at 80°C for 5 minutes. This reaction converts the fatty acid salts to their corresponding methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution. Vortex the mixture and then centrifuge to separate the layers. The upper hexane layer contains the FAMEs.
-
Washing: Wash the hexane layer with water to remove any remaining reactants.
-
Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate (B86663) and then concentrate it under a stream of nitrogen before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for FAME analysis (e.g., HP-88, DB-23).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
Identification: The identification of individual ω-fluorinated FAMEs is based on their retention times and comparison of their mass spectra with those of known standards or by interpretation of their fragmentation patterns. The presence of a fluorine atom will result in characteristic mass spectral fragments.
Biosynthetic and Signaling Pathways
Proposed Biosynthesis of ω-Fluorinated Fatty Acids
The biosynthesis of ω-fluorinated fatty acids in Dichapetalum toxicarium is thought to initiate with fluoroacetate. The current hypothesis suggests that fluoroacetyl-CoA, formed from fluoroacetate, can act as a primer for the fatty acid synthase (FAS) complex, in a similar manner to acetyl-CoA. This would lead to the formation of even-numbered, ω-fluorinated fatty acids. The ratios of the different ω-fluorinated fatty acids in the seed oil are similar to their non-fluorinated counterparts, which supports the idea of a common biosynthetic origin.
Potential Signaling Pathways
The specific signaling pathways of naturally occurring monofluoro long-chain fatty acids have not yet been elucidated. However, it is known that fatty acids and their derivatives play crucial roles as signaling molecules in plants, particularly in response to biotic and abiotic stress.[5][6][7] Very-long-chain fatty acids (VLCFAs) are precursors for the synthesis of sphingolipids and are involved in the regulation of programmed cell death and plant-pathogen interactions.[5][8]
Given the structural similarity of ω-fluorinated fatty acids to their non-fluorinated counterparts, it is plausible that they could interfere with or modulate existing lipid signaling pathways. The presence of the highly electronegative fluorine atom could alter the binding affinity of these fatty acids for receptor proteins or enzymes involved in signal transduction. Further research is needed to explore these potential interactions.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlantFAdb: Fluoro fatty acids in seed oil of Dichapetalum toxicarium. Fluoro fatty acids in seed oil of Dichapetalum toxicarium Hamilton, J. T. G.; Harper, D. B. Phytochemistry (1997) 44 1129-1132 [fatplants.net]
- 3. PlumX [plu.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Lipids and Lipid-Mediated Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Safety and Handling of Ethyl 9-fluorodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 9-fluorodecanoate (CAS No. 63977-32-2), a fluorinated biochemical utilized in various research applications. The following sections detail the known physical and chemical properties, toxicological information, safe handling procedures, and emergency protocols. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Chemical and Physical Properties
This compound is a solid biochemical.[1] While a comprehensive, experimentally determined dataset for all physical and chemical properties is not publicly available, the following table summarizes the known information.
| Property | Value | Source |
| CAS Number | 63977-32-2 | [1] |
| Molecular Formula | C₁₂H₂₃FO₂ | [1] |
| Molecular Weight | 218.31 g/mol | [1] |
| Physical State | Solid | [1] |
| Storage Temperature | -20°C |
Toxicological Profile
Specific toxicological data for this compound is limited. However, as a long-chain fluorinated organic compound, it is structurally related to perfluorocarboxylic acids (PFCAs), which have been studied more extensively. The toxicity of PFCAs has been observed to increase with the length of the carbon chain.
| Endpoint | Result | Species | Route | Source |
| Acute Toxicity (LD50) | 1650 ug/kg | Mouse | Intraperitoneal |
General Long-Chain PFCA Toxicological Concerns:
Studies on long-chain PFCAs have indicated potential for:
-
Hepatotoxicity (liver damage)
-
Developmental and reproductive toxicity
-
Immunotoxicity
-
Thyroid toxicity
It is crucial to handle this compound with the assumption that it may share some of these hazardous properties.
Hazard Identification and Precautionary Measures
Pictograms: (No specific pictograms are assigned, but the following are recommended based on general laboratory chemical handling)
Signal Word: Warning
Hazard Statements (Potential):
-
May be harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists: Get medical advice/attention.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store at -20°C.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is essential to minimize exposure and ensure safety.
4.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and a safety shower.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.
4.3. Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
-
Avoid contact with skin and eyes.
-
Weigh and handle the solid material in a fume hood.
-
For creating solutions, add the solid to the solvent slowly.
4.4. Storage Procedures
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
The recommended storage temperature is -20°C.
-
Store away from incompatible materials and foodstuff containers.
Emergency Procedures
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor. |
5.2. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak.
-
Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.
-
Methods for Cleaning Up: Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.
5.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Decision Tree for Emergency Response to a Spill or Exposure.
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or with general laboratory trash.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
This guide is based on the currently available information. Researchers are strongly encouraged to consult the full Safety Data Sheet from their supplier and to perform a risk assessment prior to beginning any work with this chemical.
References
An In-depth Technical Guide to the Stability and Storage of Ethyl 9-fluorodecanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for Ethyl 9-fluorodecanoate is not extensively available in publicly accessible literature. This guide is therefore based on general principles of ester and fluorinated compound chemistry, supplemented by information for analogous fatty acid esters. The recommendations and protocols should be adapted and validated for specific applications.
Introduction
This compound is a fluorinated fatty acid ester of interest in biochemical and pharmaceutical research. Understanding its stability and handling requirements is crucial for ensuring the integrity of experimental results and the shelf-life of products. This document provides a comprehensive overview of the known storage conditions, potential degradation pathways, and general methodologies for assessing the stability of this compound.
Chemical Properties
A summary of the basic chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₂₃FO₂ |
| Molecular Weight | 218.31 g/mol |
| Appearance | Solid |
| CAS Number | 63977-32-2 |
Recommended Storage Conditions
Proper storage is critical to prevent degradation. The following conditions are recommended based on supplier data sheets and general practices for fatty acid esters.
| Form | Storage Temperature | Duration | Container | Atmosphere |
| Powder | -20°C | Up to 3 years[1] | Glass, Teflon-lined cap | Inert (Argon or Nitrogen) recommended |
| In Solvent | -80°C | Up to 1 year[1] | Glass, Teflon-lined cap | Inert (Argon or Nitrogen) |
Note: Avoid storing organic solutions in plastic containers, as plasticizers may be leached. For transferring the compound, especially in organic solvents, use glass, stainless steel, or Teflon equipment to prevent contamination.
Stability Profile and Potential Degradation Pathways
While specific kinetic data for this compound is scarce, its structure as a fatty acid ester suggests several potential degradation pathways. The presence of a fluorine atom on the acyl chain may influence the rate of these reactions.
4.1. Hydrolysis The most common degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to 9-fluorodecanoic acid and ethanol. This reaction is reversible.
-
Base-Catalyzed Saponification: In the presence of a base, the ester undergoes saponification to form the salt of 9-fluorodecanoic acid and ethanol. This reaction is irreversible and typically faster than acid-catalyzed hydrolysis.
The electron-withdrawing effect of the fluorine atom at the 9-position is relatively far from the ester carbonyl group and is expected to have a minimal inductive effect on the rate of hydrolysis compared to non-fluorinated ethyl decanoate.
4.2. Oxidation Since this compound is a saturated fatty acid ester, it is not susceptible to oxidation at double bonds. However, like many organic molecules, it can be sensitive to strong oxidizing agents.
4.3. Incompatible Materials Contact with the following should be avoided:
-
Strong Acids
-
Strong Bases
-
Strong Oxidizing Agents
A diagram illustrating the primary degradation pathway (hydrolysis) is provided below.
References
Methodological & Application
Synthesis of Ethyl 9-fluorodecanoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 9-fluorodecanoate, a fluorinated fatty acid ester with potential applications in biochemical research and as a building block in medicinal chemistry. The synthesis is presented as a three-step process commencing from 9-oxodecanoic acid.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound is a valuable fluorinated building block. This protocol outlines a reliable synthetic route involving an initial Fischer esterification, followed by a chemoselective ketone reduction, and a final deoxofluorination step.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following three-step reaction sequence:
-
Step 1: Fischer Esterification - Conversion of 9-oxodecanoic acid to Ethyl 9-oxodecanoate.
-
Step 2: Ketone Reduction - Selective reduction of the ketone functionality in Ethyl 9-oxodecanoate to yield Ethyl 9-hydroxydecanoate.
-
Step 3: Deoxofluorination - Conversion of the hydroxyl group to a fluorine atom using Diethylaminosulfur Trifluoride (DAST).
Data Presentation
The following table summarizes the representative quantitative data for each step of the synthesis. Please note that yields are based on typical outcomes for analogous reactions and may vary depending on experimental conditions.
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| 1 | 9-Oxodecanoic acid | Ethyl 9-oxodecanoate | Ethanol (B145695), H₂SO₄ (cat.) | Ethanol | 90-95 | >95 |
| 2 | Ethyl 9-oxodecanoate | Ethyl 9-hydroxydecanoate | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 95-99 | >98 |
| 3 | Ethyl 9-hydroxydecanoate | This compound | DAST | Dichloromethane (B109758) (DCM) | 85-95 | >97 |
Experimental Protocols
Step 1: Synthesis of Ethyl 9-oxodecanoate (Esterification)
This procedure follows a standard Fischer esterification protocol.
Materials:
-
9-Oxodecanoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 9-oxodecanoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 9-oxodecanoate as an oil.
Step 2: Synthesis of Ethyl 9-hydroxydecanoate (Reduction)
This protocol describes the selective reduction of the ketone to a secondary alcohol using sodium borohydride.
Materials:
-
Ethyl 9-oxodecanoate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Ethyl 9-oxodecanoate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 9-hydroxydecanoate.
Step 3: Synthesis of this compound (Fluorination)
This procedure details the conversion of the hydroxyl group to a fluoride (B91410) using DAST. Caution: DAST is toxic and reacts violently with water. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
Materials:
-
Ethyl 9-hydroxydecanoate
-
Anhydrous Dichloromethane (DCM)
-
Diethylaminosulfur Trifluoride (DAST)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for elution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve Ethyl 9-hydroxydecanoate in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 equivalents) dropwise to the stirred solution via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
Visualizations
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the three-step synthesis of this compound.
Reaction Logic Diagram
Application Notes and Protocols for Metabolic Labeling with Ethyl 9-fluorodecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl 9-fluorodecanoate as a metabolic probe for studying fatty acid metabolism and incorporation into cellular lipids and proteins. The protocols detailed below offer step-by-step methodologies for cell culture labeling and subsequent analysis using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Introduction
This compound is a valuable tool for metabolic labeling studies. As an ester, it readily crosses cell membranes and is hydrolyzed by intracellular esterases to release 9-fluorodecanoic acid. This fluorinated fatty acid analog can then be activated to its coenzyme A thioester and incorporated into various metabolic pathways, including fatty acid β-oxidation and lipid biosynthesis. The fluorine atom at the 9-position serves as a unique spectroscopic and spectrometric handle, allowing for the sensitive and specific detection of the labeled molecules within complex biological samples. This approach avoids the need for radioactive isotopes or bulky fluorescent tags that can sometimes alter the natural behavior of the fatty acid.
Principle of the Method
The experimental workflow begins with the incubation of cultured cells with this compound. The fluorinated fatty acid is taken up by the cells and metabolized, leading to its incorporation into cellular components. Following the labeling period, cells are harvested, and lipids and proteins are extracted. The presence and quantity of the 9-fluoro-labeled species are then determined using ¹⁹F NMR spectroscopy or mass spectrometry. These techniques provide insights into the dynamics of fatty acid uptake, trafficking, and incorporation into complex biomolecules.
Data Presentation
The following table summarizes hypothetical quantitative data from a typical metabolic labeling experiment using this compound. This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Incorporation into Total Lipids | % Incorporation into Phosphatidylcholine |
| HEK293 | This compound | 50 | 24 | 15.2 ± 1.8 | 8.5 ± 0.9 |
| HeLa | This compound | 50 | 24 | 12.8 ± 2.1 | 6.7 ± 1.1 |
| A549 | This compound | 50 | 24 | 18.5 ± 2.5 | 10.2 ± 1.5 |
| HEK293 | Control (Ethanol) | N/A | 24 | < 0.1 | < 0.1 |
Visualization of Metabolic Pathways and Workflows
Caption: Metabolic fate of this compound in the cell.
Caption: General experimental workflow for metabolic labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in ethanol, e.g., 50 mM)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 50 µM). Pre-warm the medium to 37°C.
-
Note: A vehicle control (medium with an equivalent amount of ethanol) should be run in parallel.
-
-
Labeling: Remove the existing medium from the cells and gently wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis/Collection: Add 1 mL of ice-cold PBS to each dish and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Storage: The cell pellet can be stored at -80°C until further processing.
Protocol 2: Lipid Extraction for NMR and MS Analysis
This protocol is for the extraction of total lipids from the labeled cell pellets.
Materials:
-
Labeled cell pellet
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Resuspension: Resuspend the cell pellet in 100 µL of deionized water.
-
Solvent Addition: Add 375 µL of methanol and 125 µL of chloroform to the cell suspension. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and 125 µL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Storage: The dried lipid film can be stored at -80°C.
Protocol 3: Sample Preparation and Analysis by ¹⁹F NMR
Materials:
-
Dried lipid extract
-
Deuterated chloroform (CDCl₃) with an internal standard (e.g., trifluorotoluene)
-
NMR tube
Procedure:
-
Resuspension: Re-dissolve the dried lipid film in 500 µL of CDCl₃ containing a known concentration of an internal standard.
-
Transfer: Transfer the solution to an NMR tube.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
-
Data Analysis: Process the spectrum and integrate the signals corresponding to the 9-fluoro-decanoyl moiety and the internal standard. The relative incorporation can be quantified by comparing the integral of the fluorine signal to the integral of the internal standard.
Protocol 4: Sample Preparation and Analysis by Mass Spectrometry
This protocol outlines the preparation of lipid extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Dried lipid extract
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, isopropanol)
-
Formic acid
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Resuspension: Re-dissolve the dried lipid film in a suitable solvent for LC-MS analysis, such as 100 µL of methanol/chloroform (1:1, v/v).
-
LC Separation: Inject an aliquot of the sample onto a suitable reverse-phase column (e.g., C18). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid) to separate the different lipid species.
-
MS Detection: Analyze the eluting lipids using a high-resolution mass spectrometer in either positive or negative ion mode.
-
Data Analysis: Extract the ion chromatograms for the predicted masses of lipids containing the 9-fluorodecanoyl moiety. The presence of these lipids can be confirmed by their accurate mass and fragmentation patterns (MS/MS). Quantification can be achieved by comparing the peak areas of the labeled lipids to those of internal standards.
Application Notes: Utilizing Ethyl 9-fluorodecanoate in Breast Cancer Cell Culture Experiments
Introduction
Ethyl 9-fluorodecanoate is a synthetic, fluorinated fatty acid ester with potential applications in cancer research. While specific literature on its cellular effects is limited, related studies on fluorinated fatty acids suggest possible roles in modulating cellular metabolism, membrane dynamics, and signaling pathways. The incorporation of fluorine can alter the biological activity of fatty acids, potentially leading to cytotoxic, pro-apoptotic, or pro-autophagic effects in cancer cells.
These application notes provide a hypothetical framework for investigating the effects of this compound on breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The protocols and data presented are illustrative and should be adapted and validated for specific experimental contexts.
Materials and Reagents
-
This compound (CAS: 63977-32-2)
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Autophagy Assay Kit (e.g., LC3-II staining kit)
-
Lysis buffer for protein extraction
-
Primary and secondary antibodies for Western blotting (e.g., anti-Bax, anti-Bcl-2, anti-LC3B, anti-p62, anti-Actin)
Experimental Protocols
1. Preparation of this compound Stock Solution
A stock solution of this compound is prepared for accurate and reproducible dosing in cell culture experiments.
-
Protocol:
-
Dissolve this compound powder in sterile DMSO to a final concentration of 100 mM.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
2. Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
-
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
4. Autophagy Assay (LC3-II Immunofluorescence)
This assay detects the formation of autophagosomes by visualizing the localization of LC3-II protein.
-
Protocol:
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with this compound for 24 hours. A positive control (e.g., rapamycin) and a negative control should be included.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Visualize the punctate LC3-II staining using a fluorescence microscope.
-
Hypothetical Data Presentation
Table 1: Effect of this compound on the Viability of Breast Cancer Cells (MTT Assay)
| Cell Line | Treatment Duration | IC50 (µM) |
|---|---|---|
| MCF-7 | 48 hours | 75.2 ± 5.4 |
| MDA-MB-231 | 48 hours | 58.9 ± 4.1 |
Table 2: Analysis of Apoptosis by Flow Cytometry in MDA-MB-231 Cells Treated with this compound (50 µM for 48h)
| Cell Population | Control (%) | Treated (%) |
|---|---|---|
| Viable (Annexin V-/PI-) | 95.1 ± 2.3 | 60.5 ± 3.1 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 ± 0.8 | 25.3 ± 2.5 |
| Late Apoptotic (Annexin V+/PI+) | 1.8 ± 0.5 | 10.1 ± 1.7 |
| Necrotic (Annexin V-/PI+) | 0.6 ± 0.2 | 4.1 ± 0.9 |
Mandatory Visualizations
Caption: Hypothetical signaling cascade for E9F.
Application Notes and Protocols for Incorporating Ethyl 9-fluorodecanoate into Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated fatty acids and their esters, such as Ethyl 9-fluorodecanoate, into lipid-based drug delivery systems represents a promising strategy to enhance the therapeutic efficacy of encapsulated agents. The introduction of fluorine can modulate key physicochemical properties of lipid bilayers, including membrane fluidity, stability, and permeability.[1][2][3] Fluorination may also increase the lipophilicity of drug carriers, potentially improving drug loading and cellular uptake.[1][3] These modifications can lead to improved bioavailability and potency of the delivered drugs.[1] This document provides detailed protocols for the incorporation of this compound into various lipid formulations and the subsequent characterization of these novel drug delivery vehicles.
Experimental Workflow
The overall process for incorporating this compound into lipids involves several key stages, from preparation and purification to comprehensive characterization. The following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for lipid nanoparticle formulation.
Key Experimental Protocols
Preparation of Liposomes containing this compound by Thin-Film Hydration
This protocol describes the formation of multilamellar vesicles (MLVs) which can be further processed to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
Phospholipids (e.g., DSPC, POPC)
-
Cholesterol
-
This compound
-
Chloroform or a suitable organic solvent mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a round-bottom flask, dissolve the desired amounts of phospholipids, cholesterol, and this compound in the organic solvent.[4] The molar ratio of the components should be optimized for the specific application.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.[4]
-
Continue to evaporate the solvent under reduced pressure for at least 4 hours or overnight to ensure complete removal of the organic solvent.[4]
-
Hydrate the dry lipid film by adding the aqueous buffer, pre-heated to a temperature above the lipid transition temperature.[4]
-
Vortex the mixture vigorously to detach the lipid film from the flask wall and form a milky suspension of MLVs.[5]
Sizing of Liposomes by Sonication and Extrusion
a) Sonication: This method uses high-frequency sound waves to break down MLVs into SUVs.
Procedure:
-
Place the MLV suspension in an ice bath to prevent overheating.
-
Insert the tip of a probe sonicator into the suspension.
-
Sonicate in pulsed mode until the suspension becomes clear. The duration and power of sonication will need to be optimized.[6]
b) Extrusion: This technique involves passing the MLV suspension through polycarbonate membranes with defined pore sizes to produce LUVs with a more uniform size distribution.[5]
Procedure:
-
Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[5]
Characterization of this compound-Containing Lipids
Comprehensive characterization is crucial to ensure the quality and performance of the formulated lipid nanoparticles.[7][8]
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior of the lipid nanoparticles.
-
Dynamic Light Scattering (DLS): Used to determine the mean particle size and PDI. A lower PDI indicates a more homogenous population of liposomes.[9]
-
Zeta Potential Analysis: Measures the surface charge of the liposomes, which influences their stability and interaction with biological membranes.
| Parameter | Technique | Typical Values |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 80 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +30 mV |
Incorporation Efficiency of this compound
Determining the amount of this compound successfully incorporated into the lipid bilayer is essential.
Protocol using High-Performance Liquid Chromatography (HPLC):
-
Separate the formulated liposomes from the unincorporated this compound using size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol (B129727) or isopropanol).
-
Quantify the amount of this compound in the disrupted liposome (B1194612) fraction using a validated HPLC method, often with an evaporative light scattering detector (ELSD) as lipids lack a UV chromophore.[10]
-
Calculate the incorporation efficiency using the following formula:
-
Incorporation Efficiency (%) = (Amount of incorporated this compound / Initial amount of this compound) x 100
-
| Parameter | Technique |
| Quantification of Lipids | HPLC-CAD/ELSD[9][10] |
| Quantification of Encapsulated Drug | UV-Vis Spectroscopy, Fluorescence Spectroscopy[9] |
Signaling Pathways and Logical Relationships
The incorporation of this compound can influence the interaction of the lipid nanoparticle with target cells, potentially affecting cellular uptake and intracellular drug release pathways.
Caption: Cellular uptake and drug release pathway.
Conclusion
The incorporation of this compound into lipid-based drug delivery systems offers a versatile platform for enhancing the therapeutic potential of various drugs. The protocols outlined in this document provide a framework for the successful formulation and characterization of these novel drug carriers. Further optimization of the formulation parameters and in-depth in vitro and in vivo studies are essential to fully realize the clinical potential of these fluorinated lipid nanoparticles. The unique properties conferred by fluorination, such as altered membrane interactions and stability, may lead to the development of more effective and targeted drug delivery systems.[1][11][12]
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1H–19F dipolar couplings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. blog.curapath.com [blog.curapath.com]
- 10. agilent.com [agilent.com]
- 11. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 9-Fluorodecanoate as a Metabolic Tracer
Disclaimer: Direct experimental data on Ethyl 9-fluorodecanoate as a metabolic tracer is limited in publicly available literature. The following application notes and protocols are based on established principles of fatty acid metabolism and data from studies on structurally similar fluorinated fatty acid analogs used in metabolic research. These are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated medium-chain fatty acid ester. Upon entering a biological system, it is presumed to be hydrolyzed by esterases to release 9-fluorodecanoic acid. This fluorinated fatty acid can then participate in metabolic pathways, particularly fatty acid oxidation (FAO). The presence of the fluorine atom at the 9th position is expected to alter its metabolism, making it a useful tracer for studying metabolic processes. The carbon-fluorine bond is exceptionally stable, and its introduction into fatty acids can lead to altered enzyme interactions and metabolic fates compared to their non-fluorinated counterparts[1].
Principle of Action:
The primary application of this compound as a tracer lies in its ability to trace fatty acid uptake and oxidation. After conversion to 9-fluorodecanoic acid, it is activated to 9-fluorodecanoyl-CoA. This molecule can then be transported into the mitochondria for β-oxidation. The fluorine atom's position is expected to result in "metabolic trapping" after a few cycles of β-oxidation, where a fluorinated metabolite that cannot be further processed accumulates. This accumulation allows for the measurement of FAO rates. This principle is analogous to other fluorinated fatty acid tracers used in Positron Emission Tomography (PET) imaging[2][3].
Potential Applications
-
Myocardial Metabolism Imaging: Fatty acids are the primary energy source for the heart. In pathologies like ischemia and heart failure, fatty acid metabolism is altered. This compound, when labeled with a positron-emitting isotope like ¹⁸F, could be a valuable PET tracer for assessing regional myocardial FAO[2][4].
-
Oncology Research: Many cancer cells exhibit altered metabolism, including changes in fatty acid oxidation. A fluorinated tracer could be used to study the metabolic phenotype of tumors and to monitor the metabolic response to therapy[2][5].
-
Drug Development: To assess the effect of new drug candidates on fatty acid metabolism in various organs and disease models.
-
Inborn Errors of Metabolism: To study congenital defects in fatty acid oxidation pathways.
Data Presentation
The following tables represent hypothetical data to illustrate how quantitative results from studies using this compound could be presented.
Table 1: Biodistribution of ¹⁸F-labeled this compound in a Rat Model
| Organ | % Injected Dose per Gram (%ID/g) at 30 min | % Injected Dose per Gram (%ID/g) at 60 min | % Injected Dose per Gram (%ID/g) at 120 min |
| Heart | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Liver | 5.2 ± 0.6 | 4.1 ± 0.5 | 2.2 ± 0.3 |
| Kidney | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Muscle | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.1 |
| Blood | 0.8 ± 0.1 | 0.4 ± 0.05 | 0.1 ± 0.02 |
| Bone | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.8 ± 0.4 |
Table 2: Kinetic Parameters of ¹⁸F-labeled this compound in Heart Tissue
| Parameter | Control Group | With FAO Inhibitor (e.g., Etomoxir) |
| Uptake Rate Constant (K₁) | 0.25 min⁻¹ | 0.23 min⁻¹ |
| Clearance Rate Constant (k₂) | 0.15 min⁻¹ | 0.20 min⁻¹ |
| Net Retention Rate | 0.10 min⁻¹ | 0.03 min⁻¹ |
| Biological Half-life (t₁/₂) | 4.6 min | 3.5 min |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Cells
Objective: To measure the rate of fatty acid oxidation in cultured cells (e.g., cardiomyocytes, hepatocytes, cancer cell lines) using this compound.
Materials:
-
This compound
-
Cell culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cultured cells of interest
-
Scintillation counter or mass spectrometer
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
Procedure:
-
Preparation of Tracer Stock: Prepare a stock solution of this compound complexed to BSA. Dissolve this compound in a small amount of ethanol (B145695) and then add it to a warm (37°C) solution of BSA in cell culture medium with constant stirring.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well plates) and allow them to adhere and grow to the desired confluency.
-
Pre-incubation: Wash the cells with PBS and pre-incubate them in serum-free medium for 2 hours to deplete intracellular fatty acid stores.
-
Tracer Incubation: Replace the medium with the prepared this compound-BSA complex solution. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Measurement of Uptake:
-
At each time point, wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the amount of the fluorinated tracer and its metabolites in the cell lysate using an appropriate analytical method (e.g., liquid chromatography-mass spectrometry for a non-radioactive tracer, or a gamma counter for an ¹⁸F-labeled tracer).
-
-
Data Analysis: Plot the intracellular concentration of the tracer and its metabolites over time to determine the rate of uptake and metabolism.
Protocol 2: In Vivo Metabolic Study in a Rodent Model
Objective: To assess the biodistribution and metabolic fate of this compound in a living animal model (e.g., rat or mouse). This protocol assumes the use of an ¹⁸F-labeled tracer for PET imaging.
Materials:
-
¹⁸F-labeled this compound
-
Animal model (e.g., Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane)
-
PET scanner
-
Syringes and needles for injection
-
Saline solution
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours before the experiment to enhance fatty acid utilization.
-
Anesthesia and Cannulation: Anesthetize the animal and, if necessary, cannulate the tail vein for tracer injection and a separate vessel for blood sampling.
-
Tracer Administration: Administer a bolus injection of ¹⁸F-labeled this compound via the tail vein.
-
PET Imaging:
-
Position the animal in the PET scanner.
-
Acquire dynamic images for 60-120 minutes post-injection.
-
Reconstruct the images to visualize the tracer distribution in different organs over time.
-
-
Blood Sampling: If cannulated, draw small blood samples at regular intervals to determine the blood clearance rate of the tracer.
-
Ex Vivo Biodistribution (Optional):
-
At the end of the imaging session, euthanize the animal.
-
Dissect key organs (heart, liver, kidney, muscle, brain, bone).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each organ.
-
-
Data Analysis:
-
Analyze the PET images to generate time-activity curves for regions of interest (e.g., myocardium).
-
Use appropriate kinetic models to estimate parameters of fatty acid uptake and metabolism.
-
Analyze blood samples to determine the tracer's pharmacokinetic profile.
-
Analyze the ex vivo biodistribution data to confirm the imaging results.
-
Visualizations
Caption: Hypothesized metabolic pathway of this compound.
Caption: General experimental workflow for an in vivo PET study.
Caption: Principle of metabolic trapping for 9-fluorodecanoate.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid: a potential PET tracer for studying myocardial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond detection: novel applications for PET imaging to guide cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Ethyl 9-fluorodecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 9-fluorodecanoate is a fluorinated fatty acid ester of interest in various research fields, including biochemistry and drug development. Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse sample matrices. This document provides a detailed application note and a representative protocol for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar fatty acid esters and provide a strong foundation for method development and validation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a highly selective and sensitive analytical technique ideal for the separation, identification, and quantification of analytes like this compound. The method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Principle: The sample is first vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance parameters for the GC-MS analysis of this compound. These values are representative of what can be expected from a well-developed and validated method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 1 - 15 ng/mL |
| Linearity (R²) | > 0.995 |
| Dynamic Range | 1 - 1000 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound in a research setting. Optimization and validation are essential for specific applications and sample matrices.
1. Materials and Reagents
-
This compound standard
-
High-purity solvents (e.g., hexane (B92381), ethyl acetate (B1210297), methanol)
-
Internal standard (e.g., a deuterated or structurally similar ester)
-
Sample extraction and cleanup cartridges (if necessary)
-
Anhydrous sodium sulfate (B86663)
-
Vials and syringes for GC-MS
2. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like hexane or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected sample concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike each calibration standard and sample with the internal standard at a constant concentration.
3. Sample Preparation (General Procedure for a Biological Matrix)
-
Extraction: For liquid samples (e.g., plasma, cell culture media), perform a liquid-liquid extraction. Add 1 mL of the sample to a glass tube, followed by 3 mL of a solvent mixture like hexane:ethyl acetate (1:1, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Drying: Carefully transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen until a final volume of approximately 100 µL is reached.
-
Reconstitution: Reconstitute the sample in the final desired volume of the injection solvent (e.g., hexane).
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan from m/z 40 to 450.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound and the internal standard.
-
5. Data Analysis
-
Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the pure standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples using this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and dependencies of the key stages in the analytical method.
Caption: Logical flow of the analytical method development and validation process.
Application Note: HPLC Analysis of Ethyl 9-fluorodecanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-fluorodecanoate and its derivatives are of increasing interest in pharmaceutical and biochemical research due to the unique physicochemical properties conferred by the fluorine atom. Accurate and robust analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of these compounds. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation and analysis of non-volatile and thermally labile compounds.
The introduction of a fluorine atom can significantly alter the biological activity and metabolic stability of fatty acid esters. Therefore, a reliable analytical method is essential for researchers in drug development and metabolic research to understand the behavior of these modified molecules.
Principle of HPLC Analysis
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For the analysis of moderately polar compounds like this compound, reversed-phase HPLC is the most common approach. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.
Fluorinated compounds can exhibit unique retention behaviors. The use of specialized stationary phases, such as those with perfluorinated alkyl or aryl ligands, can enhance the retention and selectivity for fluorinated analytes through "fluorophilic" interactions.[1][2] Detection is typically achieved using a UV detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation.[3][4]
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
(Optional but recommended) Mass Spectrometric Detector (MSD) or Evaporative Light Scattering Detector (ELSD)
-
-
Analytical column: A C18 column is a good starting point. For improved separation of fluorinated compounds from non-fluorinated analogues, a pentafluorophenyl (PFP) or other fluorinated stationary phase is recommended.[1]
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials with inserts
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Standards
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
(Optional, for MS detection) HPLC-grade formic acid or ammonium (B1175870) acetate (B1210297)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., plasma, tissue homogenate, reaction mixture). A generic protocol for extraction from a biological matrix is provided below.
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of the sample (e.g., plasma), add 300 µL of a mixture of isopropanol (B130326) and ethyl acetate (1:3 v/v).
-
Vortex for 1 minute to precipitate proteins and extract the analyte.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE): For cleaner samples, an SPE protocol can be developed using a C18 or a mixed-mode sorbent.
-
Filtration: Prior to injection, filter all samples and standard solutions through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
Proposed HPLC Method
The following table summarizes a starting HPLC method for the analysis of this compound. Method optimization may be required based on the specific derivative and matrix.
| Parameter | Recommended Condition | Alternative/Optimization Notes |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | For enhanced selectivity, consider a Pentafluorophenyl (PFP) column.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Ammonium acetate can be used as an alternative modifier for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol can be used in place of acetonitrile. |
| Gradient Program | 0-1 min: 60% B, 1-10 min: 60-95% B, 10-12 min: 95% B, 12.1-15 min: 60% B | Adjust the gradient slope and initial/final %B to optimize separation. |
| Flow Rate | 1.0 mL/min | Can be adjusted based on column dimensions and particle size. |
| Injection Volume | 10 µL | Can be varied to optimize sensitivity. |
| Column Temperature | 30 °C | Adjusting temperature can affect retention time and peak shape. |
| Detector | UV at 210 nm | If the compound lacks a strong chromophore, ELSD or MS is recommended.[3] |
Data Presentation and System Suitability
Quantitative data, including retention time, peak area, and calculated concentration for a series of standards and samples, should be tabulated for clear comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 1 | ||
| Standard 2 | 5 | ||
| Standard 3 | 10 | ||
| Standard 4 | 25 | ||
| Standard 5 | 50 | ||
| Standard 6 | 100 | ||
| Sample 1 | |||
| Sample 2 |
System Suitability: Before running the sample set, perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Hypothetical Signaling Pathway Investigation
This diagram illustrates a hypothetical signaling pathway where the impact of this compound on cellular lipid metabolism could be investigated using the developed HPLC method.
Caption: Investigating the impact of this compound on a lipid synthesis pathway.
References
- 1. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Ethyl 9-fluorodecanoate in NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the detection, identification, and quantification of fluorine-containing compounds.[1][2] The ¹⁹F nucleus offers several advantages for NMR spectroscopy, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H NMR.[3][4] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, minimizes signal overlap, a common challenge in ¹H NMR.[3][5][6]
Ethyl 9-fluorodecanoate is a long-chain fatty acid ester containing a single fluorine atom. Its structure suggests potential utility in NMR spectroscopy, particularly as an internal standard for quantitative analysis (qNMR) or as a probe in studies involving lipophilic environments. These notes provide a framework for the application of this compound in NMR spectroscopy, based on established principles of ¹⁹F NMR.
Potential Applications of this compound in NMR
While specific literature on the NMR applications of this compound is not abundant, its molecular structure suggests several potential uses:
-
Internal Standard for Quantitative ¹⁹F NMR: For the quantification of other fluorinated molecules, this compound can serve as an internal standard. Its single fluorine atom provides a simple signal for integration. The long alkyl chain confers solubility in non-polar solvents, making it suitable for analyses in such media.
-
Chemical Shift Reference: In ¹⁹F NMR spectra, a reference compound is necessary for accurate chemical shift determination. This compound could be used as a reference, particularly in complex mixtures where common standards may be reactive or have overlapping signals.
-
Probe for Binding and Environmental Studies: The lipophilic nature of the decanoate (B1226879) chain combined with the sensitive ¹⁹F reporter group makes this molecule a potential probe for studying interactions with lipid membranes, proteins, or other macromolecules.[7][8] Changes in the ¹⁹F chemical shift can provide information about the local environment of the fluorine atom upon binding.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃FO₂ | [9] |
| Molecular Weight | 218.31 g/mol | [9] |
| Appearance | Solid | [9] |
| CAS Number | 63977-32-2 | [9][10] |
Table 2: Comparison of Common ¹⁹F NMR Internal Standards
| Compound | Chemical Shift (δ) ppm (vs CFCl₃) | Key Features | Potential Applications |
| Trifluoroacetic acid (TFA) | ~ -75.0 | Sharp singlet, good solubility in polar solvents. | Purity assessment of fluorinated pharmaceuticals in DMSO-d₆.[5] |
| Benzotrifluoride | ~ -63.7 | Inert, single sharp signal. | Reaction monitoring.[11] |
| 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | ~ -61.3 | Primary reference material with high purity. | Traceable quantitative ¹⁹F NMR.[12] |
| This compound | Not reported, estimated in the alkyl fluoride (B91410) region | Single fluorine signal, long alkyl chain, good solubility in non-polar solvents. | qNMR in non-polar systems, lipid interaction studies. |
Note: The exact chemical shift of this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Quantitative ¹⁹F NMR Analysis using this compound as an Internal Standard
This protocol outlines the steps for determining the concentration of a fluorinated analyte using this compound as an internal standard.
1. Materials:
-
Fluorinated analyte of interest
-
This compound (as internal standard)
-
Deuterated NMR solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh a known amount of the internal standard, this compound.
-
Accurately weigh a known amount of the analyte.
-
Dissolve both the standard and the analyte in a precise volume of the chosen deuterated solvent in a volumetric flask.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution to an NMR tube.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate for at least 5 minutes.
-
Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹⁹F NMR spectrum. Key acquisition parameters to consider for quantitative analysis are:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei in both the standard and the analyte. This is crucial for accurate integration. T₁ values should be determined experimentally using an inversion-recovery pulse sequence.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
Spectral Width: Ensure the spectral width is large enough to encompass all ¹⁹F signals of interest.
-
Decoupling: Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) which can affect signal integrals.
-
Table 3: Recommended ¹⁹F qNMR Acquisition Parameters
| Parameter | Recommendation | Rationale |
| Pulse Angle | 90° | Maximizes signal for each scan. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | Ensures complete relaxation of all nuclei for accurate quantification. |
| Number of Scans (NS) | S/N > 250:1 | Minimizes integration errors. |
| Decoupling | Inverse-gated ¹H decoupling | Prevents NOE-based signal enhancement. |
4. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction across the entire spectrum.
-
Integrate the signal for this compound and the signal(s) for the analyte.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Cstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Visualizations
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Caption: Decision tree for selecting a ¹⁹F NMR internal standard.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. targetmol.cn [targetmol.cn]
- 11. chemrxiv.org [chemrxiv.org]
- 12. learning.sepscience.com [learning.sepscience.com]
Application Notes and Protocols for Fluorinated Probes in Biological Imaging
Introduction
Fluorinated probes have become indispensable tools in modern biological imaging, offering unique advantages across various modalities. The incorporation of fluorine atoms into molecular probes can dramatically enhance their utility. In Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR) spectroscopy, the use of the fluorine-19 (¹⁹F) nucleus is particularly advantageous due to the negligible endogenous fluorine signal in biological tissues, which provides a background-free imaging window.[1][2][3] This allows for the unambiguous detection and quantification of the probe. In Positron Emission Tomography (PET), the fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for radiolabeling. For optical imaging, fluorination of fluorescent dyes can tune their photophysical properties, such as shifting emission spectra and improving photostability.[4][5] These properties make fluorinated probes powerful assets for researchers, scientists, and drug development professionals in visualizing complex biological processes in vitro and in vivo.
Application Note 1: ¹⁹F Magnetic Resonance Imaging (MRI) for Cell Tracking and Molecular Imaging
Principle and Advantages ¹⁹F MRI is an emerging imaging modality that detects the signal from exogenously administered fluorine-containing compounds.[3] Unlike conventional ¹H MRI, which relies on the abundant water protons in the body, ¹⁹F MRI is virtually background-free because naturally occurring fluorine in the body is scarce and mostly immobilized in bones and teeth, rendering it undetectable by MRI.[2] This high specificity allows for the direct quantification of the labeled species, as the signal intensity is directly proportional to the number of ¹⁹F nuclei present.[2][6] Key advantages include:
-
High Specificity: No background signal from the subject.[1]
-
Quantitative Nature: The ¹⁹F signal directly correlates with the probe concentration.[6]
-
Versatility: Probes can be designed as simple nanoparticles for cell labeling or as "smart" agents that respond to physiological stimuli like pH or enzyme activity.[7]
-
Multispectral Capability: The wide chemical shift range of ¹⁹F allows for the simultaneous detection of multiple different probes in a single scan.[6]
Applications A primary application of ¹⁹F MRI is in cell tracking. Immune cells, stem cells, or cancer cells can be labeled ex vivo with ¹⁹F-containing nanoparticles, typically perfluorocarbon (PFC) nanoemulsions, and their migration and biodistribution can be monitored non-invasively in vivo.[2][8] This is crucial for monitoring the efficacy of cell-based therapies and understanding inflammatory processes. Additionally, responsive or "smart" ¹⁹F MRI probes have been developed to report on biological markers such as pH, redox status, and enzyme activity.[7]
Experimental Workflow for In Vivo ¹⁹F MRI Cell Tracking
Caption: Workflow for tracking cells in vivo using ¹⁹F MRI.
Quantitative Data for Selected ¹⁹F MRI Probes
| Probe Type | Example Probe | Application | Key Quantitative Metrics | Reference(s) |
| Perfluorocarbon | Perfluoro-15-crown-5-ether (PFCE) | Cell Tracking, Inflammation | High fluorine content; single sharp NMR peak enhancing sensitivity. | [9] |
| Perfluorocarbon | Perfluorooctyl Bromide (PFOB) | Cell Tracking, Oximetry | Multiple ¹⁹F peaks, but used as blood substitute and for bowel imaging. | [6] |
| Polymeric Nanoparticle | PFPEMA-OEGMA | Tracking non-phagocytic cells (MSCs) | Detection sensitivity of ~7,400 cells/voxel; 2.6 x 10¹² ¹⁹F atoms/cell. | [10] |
| Superfluorinated Molecule | PERFECTA | Multimodal Imaging (MRI/Raman) | 36 magnetically equivalent ¹⁹F atoms; sharp ¹⁹F-NMR signal. | [11][12] |
| Gold Nanoparticle | NP-F | General in vivo detection | 1260 F atoms/NP; detected at 18 µM NP concentration in vivo. | [13] |
Protocol: In Vivo ¹⁹F MRI on a 7T Bruker System
This protocol provides a general guideline for in vivo ¹⁹F MRI experiments.[14][15] Specific parameters should be optimized for the specific ¹⁹F agent and application.
I. Animal Preparation
-
Anesthetize the mouse using an induction box with isoflurane (B1672236) (e.g., 3-4% in O₂/air mixture).[15]
-
Once anesthetized, transfer the mouse to the MRI animal bed and maintain anesthesia using a nose cone (1.5-2% isoflurane).
-
Apply ophthalmic ointment to prevent eye dryness.[15]
-
Monitor the animal's body temperature using a rectal probe and maintain at 37°C with a circulating warm water blanket. Monitor respiration rate throughout the experiment.[15]
-
Place a reference tube containing a known concentration of your ¹⁹F agent alongside the animal for signal quantification.
II. MRI System Setup
-
Position the animal bed within the scanner, ensuring the region of interest is at the isocenter of the magnet.
-
Use a dual-tuned ¹H/¹⁹F volume coil (e.g., 40 mm inner diameter for mice).[15]
-
Tune and match the coil for both ¹H and ¹⁹F frequencies.
III. Image Acquisition
-
Anatomical ¹H Scan:
-
Acquire a T2-weighted anatomical scan (e.g., using a RARE or Turbo-RARE sequence) to visualize the anatomy. This will serve as a reference image.
-
-
¹⁹F Spectrometer Adjustment:
-
Switch the spectrometer to the ¹⁹F frequency.
-
Acquire a non-localized ¹⁹F NMR spectrum using a simple pulse-acquire sequence to confirm the presence of the signal and determine the precise resonance frequency (chemical shift) of your probe.[15]
-
Set the transmitter frequency offset to the peak of your ¹⁹F signal of interest.[15]
-
-
¹⁹F Image Scan:
-
Use a suitable pulse sequence for ¹⁹F imaging. A 3D sequence like FLASH (Fast Low Angle Shot) or RARE is often used to maximize signal-to-noise ratio (SNR).
-
Copy the slice geometry from the ¹H anatomical scan to ensure perfect alignment.[15]
-
Key acquisition parameters to optimize:
-
Repetition Time (TR): Should be appropriate for the T1 relaxation time of the ¹⁹F agent.
-
Echo Time (TE): Should be as short as possible to minimize T2* signal decay.
-
Flip Angle: Optimized for signal strength (Ernst angle).
-
Averages: A high number of averages is typically required to achieve sufficient SNR, leading to longer scan times (e.g., 15-60 minutes).
-
Resolution: Voxel size is a trade-off between SNR and spatial resolution. Typical resolutions for ¹⁹F MRI are lower than for ¹H MRI.
-
-
IV. Data Analysis
-
Process the raw ¹⁹F data using appropriate software (e.g., ParaVision, ImageJ).
-
Create a false-color "hotspot" map of the ¹⁹F signal.
-
Overlay the ¹⁹F map onto the corresponding ¹H anatomical image to visualize the location of the fluorinated probe.[12]
-
Quantify the ¹⁹F signal by drawing regions of interest (ROIs) and comparing the signal intensity to the reference tube.[2]
Application Note 2: Multimodal Imaging with Fluorinated Probes
Principle and Rationale No single imaging modality is sufficient to capture the full complexity of a biological system. Multimodal imaging combines the strengths of different techniques to provide a more comprehensive understanding.[16] Fluorinated probes are uniquely suited for this approach, as a single probe can be engineered to be detectable by multiple modalities.[7] For example, combining the whole-body, quantitative capabilities of ¹⁹F MRI with the high-sensitivity, cellular-resolution of optical imaging allows for bridging the macroscopic and microscopic scales.[11][12]
Common Multimodal Combinations:
-
¹⁹F MRI and Fluorescence Imaging: A fluorescent dye is attached to the ¹⁹F-containing molecule or nanoparticle.[10] This allows for in vivo tracking with MRI, followed by ex vivo validation of the signal's cellular origin using fluorescence microscopy or flow cytometry.[7]
-
¹⁹F MRI and PET: Incorporating both a stable ¹⁹F isotope for MRI and a positron-emitting ¹⁸F isotope for PET into a probe can provide complementary information on probe distribution (MRI) and metabolic activity (PET).[16]
-
¹⁹F MRI and Raman Microscopy: Certain highly symmetric fluorinated molecules, like PERFECTA, exhibit a strong, unique Raman signature in a biologically silent spectral region.[11][12] This enables label-free correlation of macroscopic MRI data with microscopic chemical imaging from Raman spectroscopy.
Logical Relationship in Multiscale Multimodal Imaging
Caption: Multiscale imaging using a single fluorinated probe.
Application Note 3: ¹⁸F-Labeled Probes for Positron Emission Tomography (PET)
Principle and Advantages PET is a highly sensitive nuclear imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is one of the most commonly used radionuclides in PET due to its convenient half-life (109.8 minutes), low positron energy (which results in higher spatial resolution), and well-established radiochemistry for incorporation into a wide range of molecules.
Applications in Neuroinflammation Neuroinflammation is a key component of many neurodegenerative diseases, such as Alzheimer's disease.[17] PET imaging with specific radiotracers can visualize and quantify the activation of microglia and astrocytes, the primary immune cells of the brain. A major target for imaging neuroinflammation is the 18-kDa translocator protein (TSPO), which is overexpressed in activated microglia.[18] Several ¹⁸F-labeled ligands targeting TSPO have been developed to monitor neuroinflammatory processes in vivo.[18] Other emerging targets include cyclooxygenase (COX) enzymes, which also play a critical role in the inflammatory cascade.[17][19]
Signaling Pathway in Neuroinflammation Imaging
Caption: PET probes target upregulated proteins in activated microglia.
Quantitative Data for Selected ¹⁸F-labeled PET Probes for Neuroinflammation
| Probe | Target | Application | Key Quantitative Metrics | Reference(s) |
| [¹⁸F]DPA-714 | TSPO | Alzheimer's Disease Imaging | Significantly higher uptake in cortex and hippocampus of AD mouse models compared to wild-type. | [18] |
| [¹⁸F]TMI | COX-1/COX-2 | Neuroinflammation | Used to establish radiotracers for COX enzymes. | [17] |
| [¹⁸F]ROStrace | Reactive Oxygen Species (ROS) | Neuroinflammation | Rapidly crosses BBB and is trapped in brain of LPS-treated animals. | [20] |
Protocol: General Workflow for PET Imaging of Neuroinflammation in a Rodent Model
-
Radiosynthesis: Synthesize the ¹⁸F-labeled probe (e.g., [¹⁸F]DPA-714) according to established radiochemistry protocols.
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to injection to reduce background signal.
-
Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature.
-
-
Radiotracer Injection:
-
Administer a bolus injection of the ¹⁸F-labeled probe via the tail vein. The exact dose will depend on the probe and scanner sensitivity.
-
-
PET Scan:
-
Acquire dynamic or static PET data over a specified period (e.g., 60 minutes). A dynamic scan allows for kinetic modeling.
-
-
Anatomical Scan (CT or MRI):
-
Perform a co-registered CT or MRI scan for anatomical localization of the PET signal.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data, correcting for attenuation, scatter, and radioactive decay.
-
Fuse the PET images with the anatomical CT or MRI images.
-
Draw regions of interest (ROIs) on specific brain areas (e.g., hippocampus, cortex).
-
Calculate the radiotracer uptake, often expressed as the Standardized Uptake Value (SUV) or by using kinetic modeling to determine binding potential.
-
Application Note 4: Fluorinated Probes in Optical and In-Cell NMR Imaging
Fluorinated Fluorescent Probes Fluorination is a powerful strategy in the design of small-molecule fluorescent probes.[21] Strategically placing fluorine atoms on a chromophore can fine-tune its electronic properties, leading to:
-
Spectral Tuning: Shifting absorption and emission wavelengths to be compatible with specific lasers or to avoid autofluorescence.[4][22]
-
Improved Photostability: Increasing the probe's resistance to photobleaching during long imaging sessions.
-
Environmental Sensing: Creating probes that change their fluorescence properties in response to changes in membrane potential (voltage-sensitive dyes) or upon cleavage by a specific enzyme (enzyme-activated probes).[23][24][25]
Mechanism of an Enzyme-Activated Fluorogenic Probe
Caption: General mechanism of an "off-on" enzyme-activated probe.
¹⁹F In-Cell NMR Spectroscopy In-cell NMR is a technique used to study the structure, dynamics, and interactions of macromolecules directly inside living cells.[26] Conventional ¹H-based NMR suffers from immense background signals and line broadening in the crowded cellular environment.[27] ¹⁹F NMR overcomes this by using proteins labeled with ¹⁹F-containing amino acids.[28][29] The absence of a cellular background allows for the clean detection of the labeled protein, enabling studies of ligand binding, protein folding, and protein-protein interactions in their native context.[26][27]
Protocol: Expression of Fluorinated Proteins in Human Cells for In-Cell NMR [26]
-
Cell Culture: Culture human cells (e.g., HEK293T) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Transfection: Co-transfect the cells with two plasmids: one encoding the protein of interest and another encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that incorporates a fluorinated amino acid (e.g., 3-fluoro-tyrosine) in response to a specific codon.
-
Protein Expression: 24 hours post-transfection, change the medium to one lacking the natural amino acid and supplemented with the desired fluorinated amino acid analog. Incubate for 48-72 hours to allow for expression of the ¹⁹F-labeled protein.
-
Sample Preparation for NMR:
-
Gently scrape and harvest the cells.
-
Wash the cells multiple times with a chilled buffer (e.g., PBS) to remove the extracellular medium.
-
Resuspend the cell pellet in a suitable buffer for NMR, containing D₂O for the lock signal.
-
Gently transfer the cell suspension into an NMR tube.
-
-
NMR Acquisition:
-
Acquire 1D ¹⁹F NMR spectra. The lack of background allows for clear detection of signals from the labeled protein.
-
For interaction studies, add a binding partner (e.g., a small molecule drug) to the cell suspension and acquire spectra to observe changes in the ¹⁹F chemical shifts or line shape, which indicate binding events.[30]
-
References
- 1. researchgate.net [researchgate.net]
- 2. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Near-infrared voltage-sensitive dyes based on chromene donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. A unique 19F MRI agent for the tracking of non phagocytic cells in vivo - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Bioorthogonal Probe for Multiscale Imaging by 19F-MRI and Raman Microscopy: From Whole Body to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.wur.nl [research.wur.nl]
- 15. protocols.io [protocols.io]
- 16. 19 F MRI Probes for Multimodal Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. raineslab.com [raineslab.com]
- 24. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Fluorine Inside Cells: Mapping Protein Architecture Through 19F NMR Spectroscopy - PharmaFeatures [pharmafeatures.com]
- 28. books.rsc.org [books.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Esterification of Fluorodecanoic Acid
Welcome to the technical support center for the esterification of fluorodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of fluorodecanoic acid?
A1: The most common and reliable methods for the esterification of fluorodecanoic acid are acid-catalyzed reactions, particularly the Fischer-Speier esterification. This method involves heating the fluorodecanoic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1] Given the electron-withdrawing nature of the fluorine atoms, which can affect reactivity, alternative methods using more robust catalysts or activating agents may also be employed.
Common variations include:
-
Homogeneous Acid Catalysis: Utilizing strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2]
-
Lewis Acid Catalysis: Employing catalysts such as boron trifluoride-methanol complex (BF₃·MeOH).[3][4]
-
Heterogeneous Acid Catalysis: Using solid acid catalysts like sulfonic acid-functionalized resins (e.g., Amberlyst-15), or metal-organic frameworks (e.g., UiO-66-NH₂), which can simplify product purification.[3][4][5][6]
-
Activating Agents: Reagents like XtalFluor-E can be used for direct esterification with perfluorinated alcohols, which may be relevant for certain applications.[7]
Q2: Which reaction parameters are most critical for optimizing the yield and purity of fluorodecanoic acid esters?
A2: The successful esterification of fluorodecanoic acid hinges on the careful control of several key parameters:
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. The optimal temperature will depend on the alcohol and catalyst used.[1][6]
-
Catalyst: The choice and concentration of the acid catalyst are crucial. Stronger acids can lead to faster reaction times but may also promote side reactions. The catalyst must be chosen based on the specific alcohol and desired reaction conditions.[8]
-
Reactant Molar Ratio: Esterification is an equilibrium reaction.[1] To drive the reaction towards the product side, a large excess of the alcohol is typically used. This also allows the alcohol to serve as the solvent in many cases.
-
Water Removal: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, reducing the yield.[9] It is critical to use anhydrous reagents and to remove the water as it is formed, for example, by azeotropic distillation with a suitable solvent (e.g., toluene) or by using a water scavenger like 2,2-dimethoxypropane.[2]
Q3: I am observing low yields in my esterification reaction. What are the likely causes and how can I improve the conversion?
A3: Low yields in the esterification of fluorodecanoic acid can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may have a slow reaction rate.
-
Solution: Increase the reaction time or temperature. Consider using a more active catalyst.
-
-
Equilibrium Limitation: The presence of water can inhibit the forward reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Actively remove water during the reaction using a Dean-Stark apparatus or by adding a water scavenger.
-
-
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Increase the catalyst loading. However, be mindful that excessive catalyst can lead to side reactions.
-
-
Steric Hindrance: While less of a concern for the linear fluorodecanoic acid, the structure of the alcohol used can impact the reaction rate. Bulky alcohols will react more slowly.
-
Solution: If using a sterically hindered alcohol, a longer reaction time, higher temperature, or a more active catalyst may be necessary.
-
Q4: What are common byproducts in the esterification of fluorodecanoic acid, and how can their formation be minimized?
A4: The formation of byproducts can reduce the purity of the desired ester. Common byproducts and preventive measures include:
-
Ether Formation: At high temperatures and in the presence of a strong acid catalyst, the alcohol can undergo self-condensation to form an ether.
-
Prevention: Operate at the lowest effective temperature. Choose a milder catalyst if possible.
-
-
Degradation Products: Fluorinated compounds can sometimes be susceptible to degradation under harsh acidic conditions and high temperatures.
-
Prevention: Use milder reaction conditions. Minimize the reaction time. Consider using a heterogeneous catalyst that allows for easier control of the reaction.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Reaction | Inactive catalyst | - Use a fresh or newly opened bottle of catalyst. - For solid catalysts, ensure they have been properly activated and stored. |
| Insufficient heating | - Verify the reaction temperature with a calibrated thermometer. - Ensure uniform heating of the reaction mixture. | |
| Presence of water | - Use anhydrous reagents and solvents. - Dry the glassware thoroughly before use. | |
| Reaction Stalls | Equilibrium reached | - Remove water from the reaction mixture using a Dean-Stark trap or a water scavenger. - Increase the excess of the alcohol. |
| Catalyst deactivation | - Add more catalyst. - For solid catalysts, consider catalyst poisoning and regenerate or replace the catalyst. | |
| Formation of Byproducts | Reaction temperature is too high | - Lower the reaction temperature. - Perform a temperature optimization study. |
| Catalyst is too aggressive | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). - Consider using a solid acid catalyst. | |
| Difficult Product Isolation | Emulsion formation during workup | - Add a saturated brine solution to help break the emulsion. - Centrifuge the mixture to aid phase separation. |
| Incomplete neutralization of acid catalyst | - Carefully wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) until gas evolution ceases. |
Experimental Protocols
Protocol 1: General Fischer-Speier Esterification using Sulfuric Acid
This protocol describes a general method for the esterification of fluorodecanoic acid with a primary alcohol (e.g., methanol (B129727), ethanol) using sulfuric acid as a catalyst.
Materials:
-
Fluorodecanoic acid
-
Anhydrous alcohol (e.g., methanol, 20 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add fluorodecanoic acid (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20 eq), which will also serve as the solvent.
-
Slowly and carefully add the concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography as needed.
Protocol 2: Esterification using a Solid Acid Catalyst (e.g., Amberlyst-15)
This protocol outlines the use of a reusable solid acid catalyst, which simplifies the workup procedure.
Materials:
-
Fluorodecanoic acid
-
Anhydrous alcohol (e.g., methanol, 20 equivalents)
-
Amberlyst-15 (or other suitable solid acid catalyst, e.g., 10% w/w of the carboxylic acid)
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Toluene (B28343) (or other suitable azeotroping solvent)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add fluorodecanoic acid (1.0 eq), the anhydrous alcohol (20 eq), and the solid acid catalyst.
-
Add toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. The water produced will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Filter off the solid catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Remove the solvent and excess alcohol from the filtrate under reduced pressure to yield the crude ester.
-
Purify the product as necessary.
Data Presentation
Table 1: Comparison of Catalysts for Esterification of Fluorinated Carboxylic Acids
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| UiO-66-NH₂ | Methanol | 100 | 10 | High (up to 169.86% relative conversion) | [3][4] |
| BF₃·MeOH | Methanol | 100 | 24 | - | [3][4] |
| Sulfuric Acid | Methanol | Reflux | 4-24 | Generally high, dependent on conditions | [10] |
| Amberlyst-15 | Various | Up to 140 | 4-24 | High, dependent on substrate | [6] |
| KSF/0 Clay | Ethanol | 150 | - | High | [5] |
Table 2: Influence of Reaction Parameters on Fatty Acid Esterification
| Parameter | Effect on Yield | Notes | Reference |
| Temperature | Increases rate, but can cause side reactions | Optimal temperature balances rate and selectivity. | [6][10] |
| Catalyst Conc. | Increases rate up to a point | Excess catalyst can lead to byproducts. | [10] |
| Alcohol/Acid Ratio | Higher ratio drives equilibrium to products | A large excess is typically used. | [11] |
| Water Content | Decreases yield | Anhydrous conditions are crucial. Water removal improves conversion. | [5][9][10] |
Visualizations
Caption: General experimental workflow for the esterification of fluorodecanoic acid.
Caption: Troubleshooting flowchart for low yield in fluorodecanoic acid esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 11. scispace.com [scispace.com]
Technical Support Center: Purification of Ethyl 9-fluorodecanoate
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of Ethyl 9-fluorodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective method for purifying this compound, a solid long-chain ester, is column chromatography.[1][2][3] Other potential methods, depending on the nature of the impurities, could include recrystallization or distillation under reduced pressure, although distillation is generally more suitable for more volatile compounds.[4]
Q2: What are the likely impurities in a synthesis of this compound?
A2: Impurities can include unreacted starting materials such as 9-fluorodecanoic acid and ethanol, residual catalysts or reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route used.
Q3: How do I choose the right adsorbent for column chromatography?
A3: For esters like this compound, silica (B1680970) gel is the most common and generally effective adsorbent due to its slightly acidic nature.[1][2] Neutral alumina (B75360) can also be used, particularly if the compound is sensitive to acid.[2] The choice of adsorbent can be guided by preliminary analysis using Thin Layer Chromatography (TLC).[2][5]
Q4: What is the role of Thin Layer Chromatography (TLC) in the purification process?
A4: TLC is a crucial preliminary step to determine the optimal solvent system (eluent) for column chromatography.[2][5] It helps in visualizing the separation of the desired compound from impurities and in selecting a solvent mixture that provides a good retention factor (Rf) for this compound, ideally between 0.3 and 0.5.[5]
Q5: How can I monitor the progress of my column chromatography?
A5: As the solvent (eluent) passes through the column, it is collected in a series of fractions. The composition of these fractions can be monitored by spotting each one on a TLC plate alongside a sample of the original crude mixture.[3] This allows for the identification of the fractions containing the pure product.
Troubleshooting Guide
Problem 1: My this compound is not moving off the baseline on the TLC plate.
-
Cause: The solvent system is not polar enough to move the compound up the stationary phase.
-
Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate (B1210297) mixture, for example, increase the proportion of ethyl acetate. For very polar compounds, a small amount of methanol (B129727) (up to 10%) can be added to a solvent like dichloromethane.[6]
Problem 2: All the spots on my TLC plate, including my product, are running at the solvent front (Rf close to 1).
-
Cause: The solvent system is too polar, causing all components of the mixture to move with the solvent front instead of interacting with the stationary phase.
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[6]
Problem 3: The separation between my product and an impurity is poor during column chromatography.
-
Cause: The chosen solvent system may not be optimal for resolving the compounds.
-
Solution 1: Use a shallower solvent gradient. Start with a less polar solvent mixture and gradually increase the polarity. This can improve the separation between compounds with similar polarities.
-
Solution 2: Try a different solvent system. For instance, if ethyl acetate/hexane is not working, consider a dichloromethane/methanol or ether/hexane system.[6]
-
Solution 3: Ensure your column is packed correctly to avoid channeling, which leads to poor separation.[1] The adsorbent weight should be 20-50 times the sample weight for effective separation.[1]
Problem 4: I am seeing streaks instead of distinct spots on my TLC plate.
-
Cause 1: The sample is too concentrated.
-
Solution 1: Dilute the sample before spotting it on the TLC plate.
-
Cause 2: The compound may be acidic or basic. If 9-fluorodecanoic acid is a major impurity, it can cause streaking on silica gel.
-
Solution 2: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress the ionization of the acidic or basic components, resulting in sharper spots.
Data Presentation
The following table provides typical solvent systems used for the chromatographic purification of esters with varying polarities. These can be used as a starting point for developing a method for this compound.
| Compound Polarity | Recommended Starting Solvent System (v/v) | Expected Rf Range |
| Non-polar | 5% Ethyl Acetate in Hexane | 0.3 - 0.6 |
| Moderately Polar | 10-30% Ethyl Acetate in Hexane | 0.3 - 0.5 |
| Polar | 50-100% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane | 0.2 - 0.4 |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop the TLC plates in different solvent systems of varying polarities (e.g., 5%, 10%, 20% ethyl acetate in hexane).
-
The optimal solvent system is one that gives the product an Rf value of approximately 0.35.[1]
-
-
Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials as the solvent flows through the column.
-
Maintain a constant flow rate. For "flash" chromatography, gentle air pressure can be applied.[2]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting poor separation in column chromatography.
References
Troubleshooting low incorporation of Ethyl 9-fluorodecanoate in cells
Welcome to the technical support center for Ethyl 9-fluorodecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low cellular incorporation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to enter cells?
This compound is a modified fatty acid. As a fatty acid ethyl ester (FAEE), it is highly hydrophobic.[1] Cellular uptake of long-chain fatty acids and their analogs is a complex process that can occur through passive diffusion or, more commonly, is facilitated by membrane-associated proteins.[2][3] Key protein transporters include CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane-bound Fatty Acid Binding Proteins (FABPpm).[4][5][6][7] Due to its hydrophobicity, this compound must be properly solubilized for efficient delivery to cells, typically by complexing it with a carrier protein like bovine serum albumin (BSA).[1][8] Once inside the cell, it is likely hydrolyzed by cellular esterases into 9-fluorodecanoic acid and ethanol (B145695).[9]
Q2: How does the fluorine atom at the 9th position affect its metabolism?
The terminal fluorine atom is expected to significantly alter its metabolism. Fatty acids are typically broken down in the mitochondria via β-oxidation.[7] For 9-fluorodecanoate (a 10-carbon fatty acid), β-oxidation would proceed through several cycles. However, the process will be halted or altered as it approaches the fluorine-carbon bond. Metabolism of odd-numbered fluorinated fatty acids can lead to the formation of toxic byproducts like β-fluoropropionic acid, which can be dehalogenated to release free fluoride (B91410).[10] This is in contrast to even-numbered fluorinated fatty acids which can produce fluoroacetic acid, a precursor to the highly toxic Krebs cycle inhibitor, fluorocitrate.[10] Therefore, the accumulation of a toxic metabolite or the inhibition of β-oxidation could be a reason for observed cytotoxicity or altered cellular processes.
Q3: Could this compound be toxic to my cells?
Yes, toxicity is a significant possibility. Low incorporation might be a secondary effect of cellular stress or death. Several factors could contribute to toxicity:
-
Metabolic Toxicity: As described above, the metabolism of 9-fluorodecanoate can produce toxic byproducts.[10]
-
Detergent Effects: At high concentrations, some fluorinated fatty acids can act as detergents, disrupting cell membranes.[11]
-
Solvent Toxicity: If using organic solvents like DMSO or ethanol for solubilization, high concentrations can be independently toxic to cells.[8][12]
-
General Lipotoxicity: An overload of any fatty acid, particularly if it cannot be efficiently metabolized or stored, can lead to lipotoxicity, characterized by oxidative stress and apoptosis.[2]
Q4: Why is using a carrier protein like BSA important?
Long-chain fatty acids and their esters have very low solubility in aqueous cell culture media.[8] Attempting to dissolve them directly can lead to the formation of micelles or precipitates, resulting in inconsistent and low effective concentrations. Bovine serum albumin (BSA) has multiple binding sites for fatty acids and serves as a physiological carrier.[13] Complexing this compound to BSA mimics the natural transport system, improves solubility, reduces lipotoxicity, and ensures a more consistent delivery to the cells.[8][14]
Troubleshooting Guide for Low Cellular Incorporation
This guide provides a systematic approach to diagnosing and solving issues with the cellular uptake of this compound.
Problem Area 1: Compound Preparation and Delivery
The most common source of error in experiments with lipid-based molecules is improper preparation and delivery to the cells.
Question: I am seeing precipitates in my media or my results are inconsistent. How can I improve the delivery of this compound?
Answer: This strongly suggests a solubility issue. Fatty acid ethyl esters are highly hydrophobic and require a carrier for effective delivery in aqueous media.[1]
Troubleshooting Steps & Solutions
| Step | Potential Issue | Recommended Solution | Rationale |
| 1.1 | Inadequate Solubilization | Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol.[8] | Ensures the compound is fully dissolved before dilution. |
| 1.2 | No Carrier Protein | Complex the ethyl ester to fatty-acid-free BSA. A molar ratio of 2:1 to 4:1 (Fatty Acid:BSA) is a good starting point. | BSA acts as a carrier, increasing solubility and facilitating uptake by mimicking physiological conditions.[8][14] |
| 1.3 | Incorrect BSA Complexation | Ensure proper complexation by warming the BSA solution (e.g., to 37°C) before slowly adding the dissolved ethyl ester while vortexing. Incubate for at least 30-60 minutes at 37°C to allow for stable complex formation.[14] | Heat and agitation facilitate the binding of the hydrophobic molecule to the protein. |
| 1.4 | Solvent Concentration | Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium below 0.1% to avoid solvent-induced toxicity.[8] | High solvent concentrations can compromise cell membrane integrity and affect signaling pathways.[12] |
Problem Area 2: Experimental Conditions and Cell Health
Cellular state and the experimental environment can dramatically impact uptake efficiency.
Question: My cells look unhealthy (e.g., rounded, detached, low viability) after treatment. Could this be the cause of low incorporation?
Answer: Absolutely. Low incorporation is often a direct result of cellular toxicity. It's crucial to distinguish between poor uptake in healthy cells and a lack of uptake due to cell death.
Troubleshooting Steps & Solutions
| Step | Potential Issue | Recommended Solution | Rationale |
| 2.1 | High Compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration range. Start with a low concentration (e.g., 1-10 µM) and increase gradually. Assess cell viability using assays like MTT, Trypan Blue, or LDH release. | Fluorinated fatty acids can be toxic.[11][15] The goal is to find the highest concentration that does not significantly impact cell viability over the experimental time course. |
| 2.2 | Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 1, 4, 12, 24 hours) to find the optimal incubation period for uptake without inducing significant cell death. | Uptake and subsequent metabolic effects are time-dependent. Short time points may be sufficient for uptake before toxicity manifests. |
| 2.3 | Poor Cell Health | Ensure cells are healthy, sub-confluent (~70-80%), and in the logarithmic growth phase before starting the experiment. | Stressed or overly confluent cells have altered metabolism and may not efficiently take up fatty acids. |
| 2.4 | Serum Effects | If using serum-containing media, be aware that endogenous lipids and albumin in the serum can compete with your BSA-complexed compound. Consider reducing serum concentration or performing the uptake in serum-free media for a defined period.[16][17] | This standardizes the amount of carrier and lipid available to the cells, leading to more reproducible results. |
Problem Area 3: Biological and Mechanistic Factors
If preparation and cell health are optimized, the issue may lie with the specific biology of your cell line or the metabolic fate of the compound.
Question: I've optimized the delivery and confirmed my cells are healthy, but incorporation is still low. What could be the underlying biological reason?
Answer: This points to cell-type-specific machinery or a metabolic block. Different cell lines express varying levels of fatty acid transporters, and the fluorinated compound may be a poor substrate for key enzymes.
Troubleshooting Steps & Solutions
| Step | Potential Issue | Recommended Solution | Rationale |
| 3.1 | Low Transporter Expression | Choose a cell line known for high fatty acid metabolism (e.g., HepG2, 3T3-L1 adipocytes, C2C12 myotubes).[16] You can also check the expression levels of transporters like CD36 and FATP family members in your cell line via qPCR or Western blot. | Uptake is often dependent on the presence of specific membrane transporters.[4][18] |
| 3.2 | Inefficient Ester Hydrolysis | Measure the activity of cellular carboxylesterases that would hydrolyze the ethyl ester to the free fatty acid. Alternatively, test the incorporation of the free acid form (9-fluorodecanoic acid) directly to see if bypassing the ester improves uptake. | The ethyl ester must be cleaved to enter metabolic pathways. Inefficient hydrolysis would trap the compound in its ester form.[9] |
| 3.3 | Metabolic Block/Toxicity | Analyze cellular metabolites to check for the accumulation of potential toxic byproducts. For example, measuring intracellular fluoride levels could indicate breakdown of the fluorinated tail.[10] | A block in β-oxidation could lead to feedback inhibition of uptake pathways or accumulation of toxic intermediates. |
| 3.4 | Rapid Efflux | The compound or its metabolite might be actively transported out of the cell. Efflux pump inhibitors could be used to test this hypothesis, though this can have off-target effects. | Some cells can actively remove xenobiotics, reducing net accumulation. |
Workflow and Logic Diagrams
Here are diagrams to visualize the troubleshooting process and the potential cellular fate of this compound.
Caption: A logical workflow for troubleshooting low cellular incorporation.
Caption: Putative cellular uptake and metabolic pathway of this compound.
Key Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes how to prepare a stock solution of the compound complexed to fatty-acid-free BSA.
Materials:
-
This compound
-
DMSO (or 100% Ethanol)
-
Fatty-acid-free BSA powder
-
Sterile PBS or serum-free culture medium
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium (e.g., 1 g BSA in 10 mL of liquid).
-
Gently rotate or invert the tube to dissolve the BSA. Avoid vigorous shaking to prevent foaming and denaturation.
-
Warm the BSA solution to 37°C for 15-20 minutes. This increases its binding capacity.
-
-
Prepare Compound Stock:
-
Prepare a concentrated stock solution of this compound in DMSO or ethanol. For example, a 100 mM stock. Ensure it is fully dissolved.
-
-
Complexation:
-
Determine the desired molar ratio of fatty acid to BSA. A 3:1 ratio is a common starting point.
-
While gently vortexing the warm BSA solution, add the required volume of the compound stock dropwise. For example, to make a 1 mM fatty acid solution with a 3:1 ratio, you would need approximately 0.33 mM BSA.
-
Continue to vortex for 1 minute after addition.
-
-
Incubation:
-
Incubate the mixture in a 37°C water bath for at least 30 minutes (60 minutes is recommended) with occasional gentle mixing. This allows for stable complex formation.
-
-
Sterilization and Storage:
-
Sterilize the final complex solution by passing it through a 0.22 µm syringe filter.
-
Use the complex immediately or store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cellular Uptake Assay
This is a general protocol for measuring the incorporation of the compound. The final detection method (e.g., LC-MS for the unlabeled compound, or fluorescence/radioactivity for a labeled analog) will need to be optimized for your specific setup.
Materials:
-
Cells plated in multi-well plates (e.g., 24-well or 96-well)
-
This compound-BSA complex (from Protocol 1)
-
Serum-free cell culture medium
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter, fluorometer, or LC-MS instrument
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to reach ~80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended):
-
Initiate Uptake:
-
Aspirate the starvation medium.
-
Add medium containing the desired final concentration of the this compound-BSA complex. Include a "BSA only" vehicle control.
-
Incubate at 37°C for the desired time period (e.g., 60 minutes).
-
-
Stop Uptake:
-
To terminate the uptake, place the plate on ice.
-
Quickly aspirate the treatment medium.
-
Wash the cell monolayer 2-3 times with ice-cold PBS containing a low concentration of BSA (e.g., 0.1%) to remove unbound surface compound. Follow with a final wash of ice-cold PBS.[20]
-
-
Cell Lysis:
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Quantification:
-
Collect the cell lysates.
-
Quantify the amount of this compound (or its metabolites) in the lysate using your chosen analytical method (e.g., LC-MS).
-
Normalize the uptake to the total protein content in each lysate (e.g., using a BCA assay). This corrects for any differences in cell number between wells.
-
References
- 1. Binding of fatty acid ethyl esters to albumin for transport to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Fatty acid transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver; odd-even effects of metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of perfluorinated fatty acids for human and murine B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 18. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ethyl 9-fluorodecanoate during experiments
Welcome to the technical support center for Ethyl 9-fluorodecanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other esters, this compound is primarily susceptible to hydrolysis of its ester bond. This degradation can be catalyzed by both acids and bases, leading to the formation of 9-fluorodecanoic acid and ethanol (B145695). The presence of moisture is a key factor in this process. Additionally, if alcoholic solvents other than ethanol are used, there is a potential for transesterification, where the ethyl group is exchanged with the alkyl group of the solvent alcohol.
Q2: How can I prevent the degradation of this compound during my experiments?
A2: To minimize degradation, it is crucial to control the experimental conditions. Key strategies include:
-
Moisture Control: Use anhydrous solvents and store the compound in a dry environment, such as over a desiccant.[1] Minimize exposure to atmospheric moisture.
-
pH Control: Maintain a neutral pH for your solutions. Both acidic and basic conditions can accelerate hydrolysis.[2] If the experimental design permits, using a buffer system can help maintain a stable pH.[2]
-
Temperature Management: Store the compound at recommended low temperatures and avoid unnecessary exposure to high temperatures during experiments, as heat can accelerate degradation.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.[3]
Q3: What are the signs of this compound degradation?
A3: Degradation may not always be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC or GC analysis, the appearance of new peaks corresponding to 9-fluorodecanoic acid or other byproducts, and a decrease in the peak area of the parent compound, are indicative of degradation.
Q4: How does the fluorine atom in this compound affect its stability?
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | Verify the purity of your stock solution using an appropriate analytical method (HPLC, GC-MS, or NMR). Review storage conditions to ensure they are optimal (see table below). |
| Prepare fresh solutions for each experiment. | ||
| Appearance of unexpected peaks in HPLC or GC chromatograms. | Hydrolysis or transesterification of the ester. | Identify the new peaks by comparing their retention times with standards of potential degradation products (9-fluorodecanoic acid, ethanol). Use mass spectrometry (GC-MS or LC-MS) to confirm the identity of the byproducts. |
| If transesterification is suspected, avoid using alcoholic solvents. | ||
| Low yield in reactions involving this compound. | Degradation of the starting material before or during the reaction. | Ensure the reaction is performed under anhydrous conditions. If the reaction involves acidic or basic reagents, consider adding the this compound slowly at a low temperature to minimize degradation. |
| Check the pH of the reaction mixture and neutralize if necessary during work-up.[5] |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | Based on general recommendations for biochemicals. Always refer to the supplier's specific guidelines. |
| Recommended Solvents | Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran). | Avoid protic solvents like methanol (B129727) or water to prevent transesterification and hydrolysis.[6] |
| pH Stability | Maintain a neutral pH (around 7) for aqueous solutions. | Both acidic and basic conditions accelerate hydrolysis.[5] |
Experimental Protocols
Protocol for Hydrolytic Stability Assessment using HPLC
Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions of desired pH (e.g., pH 4, 7, and 9)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, add a small aliquot of the stock solution to each pre-warmed buffer solution to a final concentration suitable for HPLC analysis. The final concentration of acetonitrile should be low (typically <1%) to minimize its effect on the hydrolysis rate.
-
Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: If necessary, quench the hydrolysis by adding a suitable reagent to neutralize the pH.
-
HPLC Analysis: Inject the samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate this compound from its degradation products.
-
Data Analysis: Monitor the decrease in the peak area of this compound over time. Plot the natural logarithm of the peak area versus time to determine the degradation rate constant and the half-life.
Protocol for Analysis of Degradation Products by GC-MS
Objective: To identify the volatile degradation products of this compound.
Materials:
-
Degraded sample of this compound
-
Anhydrous solvent for extraction (e.g., diethyl ether or dichloromethane)
-
GC-MS system with a suitable capillary column
Methodology:
-
Sample Preparation: Extract the degraded sample with an appropriate anhydrous organic solvent.
-
Injection: Inject a small volume of the extract into the GC-MS.
-
GC Separation: Use a temperature program that allows for the separation of compounds with different boiling points.
-
MS Detection: Acquire mass spectra for each eluting peak.
-
Data Analysis: Compare the obtained mass spectra with a library of known compounds (e.g., NIST library) to identify the degradation products. The expected degradation products are 9-fluorodecanoic acid and ethanol.
Protocol for Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To monitor the degradation of this compound in real-time.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.
-
Monitoring: Acquire subsequent spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of this compound (e.g., the quartet of the -OCH₂- group around 4.1 ppm or the triplet of the -OCH₂CH ₃ group around 1.2 ppm) and the appearance of new signals corresponding to the degradation products (e.g., the quartet of the -OCH₂- group of ethanol around 3.6 ppm).[7]
Visualizations
Caption: Troubleshooting workflow for identifying and addressing this compound degradation.
Caption: General pathway for the hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Mass Spectrometry of Fluorinated Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated compounds in mass spectrometry.
Troubleshooting Guides
Guide 1: Poor Signal Intensity
Low signal intensity is a common challenge when analyzing fluorinated compounds. This guide provides a systematic approach to diagnose and resolve this issue.
Systematic Workflow for Troubleshooting Poor Signal Intensity
Caption: Systematic workflow for troubleshooting poor signal intensity.
Step-by-Step Troubleshooting:
-
Evaluate Mobile Phase Composition:
-
Trifluoroacetic Acid (TFA) Suppression: TFA is a common cause of ionization suppression in electrospray ionization (ESI-MS) by forming strong ion pairs with analytes in the gas phase.[1]
-
Action: If using TFA, consider reducing its concentration or replacing it with a more MS-friendly modifier.[1] See the table below for alternatives.
-
-
Optimize Ion Source Parameters:
-
Fluorinated compounds may require different optimal source conditions compared to their non-fluorinated counterparts.[1]
-
Action: Systematically tune the following parameters while infusing the analyte solution:
-
Capillary Voltage: Adjust for optimal field strength.
-
Nebulizing Gas: Modify pressure for a stable spray.[1]
-
Drying Gas Flow and Temperature: Increase to improve desolvation, but be cautious of thermal degradation.[1]
-
Fragmentor/Skimmer Voltage: Optimize to control in-source fragmentation; lower voltages are generally better for observing the intact mass.[1]
-
-
-
Review Sample Preparation:
-
Concentration: Both overly dilute and overly concentrated samples can lead to poor signal intensity.[1][2]
-
Purity: Contaminants in the sample can interfere with ionization.[1][2]
-
Action: Ensure the sample concentration is appropriate for your instrument's sensitivity range. If impurities are suspected, consider an additional sample cleanup step.[1]
-
-
Consider Alternative Ionization Techniques:
-
If ESI is not providing an adequate signal, other ionization methods may be more suitable for your analyte.
-
Action: Evaluate the feasibility of using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[1] For some perfluoroalkyl substances (PFAS), UniSpray ionization has been shown to enhance signal intensity compared to ESI.[3][4]
-
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent for chromatography peak shape | Strong ion suppression in ESI-MS[1] |
| Formic Acid (FA) | 0.1% | Good for ESI-MS; less ion suppression[1] | May result in suboptimal chromatography compared to TFA[1] |
| Difluoroacetic Acid (DFA) | 0.05-0.1% | A good compromise between chromatographic performance and MS sensitivity[1] | Not as commonly used as FA or TFA[1] |
| Ammonium (B1175870) Formate/Acetate | 5-10 mM | Can improve ionization in some cases[1] | Can form adducts with the analyte[1] |
| Ammonium Fluoride (B91410) | Varies | Has been shown to improve sensitivity in both positive and negative ESI for some small molecules[5] | Can form adducts; less commonly used. |
Guide 2: Unexpected or Unidentifiable Peaks in the Mass Spectrum
The presence of unexpected peaks can complicate data interpretation. This guide provides a logical flow to identify the source of these peaks.
Logic Diagram for Identifying Unexpected Peaks
Caption: Logic diagram for identifying unexpected peaks.
Step-by-Step Investigation:
-
Check for Common Adducts:
-
Fluorinated compounds can form adducts with ions from the mobile phase or sample matrix.[1]
-
Action: Calculate the mass differences between the main analyte peak and the unexpected peaks. Check if these correspond to common adducts.
-
| Common Adduct | Mass Difference (Da) |
| Sodium ([M+Na]⁺) | 22.989 |
| Potassium ([M+K]⁺) | 38.963 |
| Ammonium ([M+NH₄]⁺) | 18.034 |
-
Analyze Isotopic Pattern:
-
It is possible to misinterpret ¹³C isotopic peaks as impurities.[1]
-
Action: Verify that the A+1 peak intensity is consistent with the number of carbon atoms in your molecule.
-
-
Investigate Atypical Fragmentation:
-
Fluorinated compounds can undergo unique fragmentation patterns, sometimes within the ion source (in-source fragmentation).[1][6] Perfluorinated compounds often show a dominant CF₃⁺ ion.[1]
-
Action: Carefully analyze the full mass spectrum for characteristic neutral losses (e.g., loss of HF) or rearrangements involving fluorine atoms. In-source fragmentation is particularly prevalent for per- and polyfluoroalkyl substances (PFAS) with carboxylate headgroups and can be exacerbated by higher vaporizer and ion transfer tube temperatures.[6]
-
-
Check for Impurities and Degradation:
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) problematic in ESI-MS, and what are the alternatives?
A: TFA is an excellent chromatographic modifier for improving peak shape, but it is a primary cause of ionization suppression in ESI-MS.[1] This is because it can form strong gas-phase ion pairs with positively charged analytes, which reduces the signal intensity of the desired analyte ion.[1] Alternatives that cause less ion suppression include formic acid (FA) and difluoroacetic acid (DFA).[1] For a comparison, refer to the table in Guide 1 .
Q2: What are some common adducts I should look for with fluorinated compounds?
A: Besides the expected protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, fluorinated compounds commonly form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[1] The presence and intensity of these adducts can be influenced by the purity of the mobile phase, sample matrix, and glassware. The use of fluorinated alkanoic acids along with formic acid and volatile ammonium salts has been shown to be effective in suppressing metal adduct formation in positive ion mode.[7][8]
Q3: Are there specific fragmentation patterns I should be aware of for fluorinated compounds?
A: Yes, fluorinated compounds can exhibit unique fragmentation pathways. Perfluorinated compounds, for instance, often show a dominant CF₃⁺ ion in their mass spectra.[1][9] In some cases, unexpected fragmentation can occur, such as the loss of neutral molecules like hydrogen fluoride (HF) or rearrangements involving fluorine atom migration.[1][6] For example, silylated polyfluoroalkyl compounds have been observed to produce an unusual [M-111]⁺ fragment.[1] It is important to carefully analyze the full mass spectrum to identify these characteristic patterns.
Q4: My mass accuracy is poor for my fluorinated analyte. What could be the cause?
A: Poor mass accuracy can stem from general mass spectrometry issues like improper instrument calibration or the presence of contaminants.[1][2] For fluorinated compounds specifically, while modern software typically handles this well, the negative mass defect of fluorine (atomic mass of 18.9984 u) can be a factor in manual calculations if not properly accounted for.[1] Always ensure your instrument is recently and properly calibrated using an appropriate standard.
Q5: What is in-source fragmentation and how can I minimize it?
A: In-source fragmentation (ISF) is the fragmentation of an analyte that occurs in the ion source of the mass spectrometer before mass analysis.[6][10] This can lead to a reduced response of the molecular ion and potential misidentification of features.[6] ISF is particularly common for certain classes of PFAS, especially those with a carboxylate headgroup.[6] To minimize ISF, you can:
-
Optimize the fragmentor/skimmer voltage to the lowest value that provides good sensitivity.[1]
-
Reduce the ion source temperatures (e.g., vaporizer and ion transfer tube temperatures), as elevated temperatures can significantly aggravate ISF for many PFAS.[6]
Experimental Protocols
Protocol 1: General Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source conditions for maximizing the signal of a specific fluorinated analyte.
Materials:
-
A solution of your fluorinated compound at a known concentration in your final mobile phase composition.
-
A syringe pump for direct infusion or an LC system.
Procedure:
-
Infuse the Analyte Solution: Introduce the analyte solution into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min for direct infusion).[1]
-
Tune Key Parameters: Adjust the following parameters one at a time while observing the signal intensity of the target analyte ion.
-
Capillary Voltage: Start with a typical value (e.g., 3-4 kV) and adjust up and down to find the maximum signal.
-
Nebulizing Gas Pressure: Adjust to achieve a stable spray and maximize signal.[1]
-
Drying Gas Flow Rate: Gradually increase the flow rate to improve desolvation.
-
Drying Gas Temperature: Increase the temperature in increments. Be cautious, as excessive temperatures can cause thermal degradation.[1]
-
Fragmentor/Skimmer Voltage: Start at a low value and increase incrementally. Note the voltage at which fragmentation begins to occur and select an optimal value that maximizes the precursor ion signal.[1]
-
-
Iterate: As you optimize one parameter, it may slightly affect the optimal setting for another. It is good practice to re-check key parameters after making a significant adjustment to another.[1]
Protocol 2: Post-Column Infusion to Mitigate TFA-Induced Ion Suppression
Objective: To reduce the ion suppression caused by TFA in the mobile phase by introducing a solution of ammonium hydroxide (B78521) post-column, prior to the ion source.[1]
Materials:
-
LC-MS system equilibrated with your TFA-containing mobile phase.
-
A T-junction.
-
A syringe pump or an additional LC pump.
-
A solution of ~0.5% ammonium hydroxide in water or your organic mobile phase.[1]
Procedure:
-
System Setup: Set up the LC-MS system as you normally would for your analysis.
-
Prepare Post-Column Solution: Prepare the ~0.5% ammonium hydroxide solution.
-
Introduce the Solution: Use a T-junction to introduce the ammonium hydroxide solution into the flow path between the column outlet and the ESI source.[1]
-
Optimize Flow Rate: The flow rate of the ammonium hydroxide solution should be optimized. A good starting point is a flow rate that is 10-20% of the analytical flow rate from your LC.[1]
-
Analyze Sample: Inject your sample and acquire data. The ammonium hydroxide will help to neutralize the TFA, reducing the formation of ion-suppressing adducts in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Unraveling the Potential of Ethyl 9-fluorodecanoate: A Comparative Analysis of a Novel Fatty Acid Analog
For researchers, scientists, and drug development professionals, the exploration of novel fatty acid analogs is a critical frontier in the quest for new therapeutic and diagnostic agents. Ethyl 9-fluorodecanoate, a fluorinated derivative of decanoic acid, has emerged as a compound of interest. However, a comprehensive comparative analysis of its performance against other fatty acid analogs has been challenging due to the limited availability of public data.
This guide aims to provide a framework for comparing this compound to other fatty acid analogs, drawing upon the general principles of fluorinated fatty acid biochemistry and established experimental protocols. While specific quantitative data for this compound remains elusive in the public domain, this document outlines the methodologies and data types that are crucial for its evaluation and comparison with other relevant compounds.
Physicochemical Properties: A Foundation for Comparison
A starting point for comparing fatty acid analogs is the characterization of their fundamental physicochemical properties. These parameters influence their solubility, distribution, and interaction with biological systems.
Table 1: Physicochemical Properties of this compound and Representative Fatty Acid Analogs
| Property | This compound | Decanoic Acid (Capric Acid) | 2-Fluorodecanoic Acid | 10-Fluorodecanoic Acid |
| CAS Number | 63977-32-2 | 334-48-5 | 670-73-5 | 334-51-0 |
| Molecular Formula | C₁₂H₂₃FO₂ | C₁₀H₂₀O₂ | C₁₀H₁₉FO₂ | C₁₀H₁₉FO₂ |
| Molecular Weight | 218.31 g/mol | 172.26 g/mol | 190.25 g/mol | 190.25 g/mol |
| Structure | CH₃(CH₂)₇CHFCH₂COOCH₂CH₃ | CH₃(CH₂)₈COOH | CH₃(CH₂)₇CHFCOOH | F(CH₂)₉COOH |
| LogP (Predicted) | ~3.9 | ~4.1 | ~3.6 | ~3.6 |
| pKa (Predicted) | ~4.8 (for the corresponding acid) | ~4.9 | ~4.5 | ~4.8 |
Note: LogP and pKa values are predicted and can vary based on the prediction software and experimental conditions.
Biological Performance: Key Areas for Investigation
The true value of a fatty acid analog lies in its biological activity. Key areas of investigation include cellular uptake, metabolic fate, and specific interactions with cellular targets such as enzymes and receptors.
Cellular Uptake and Distribution
The efficiency with which a fatty acid analog enters cells is a critical determinant of its biological effect. Fluorination can impact this process by altering the molecule's polarity and interaction with fatty acid transporters.
Experimental Protocol: Cellular Fatty Acid Uptake Assay
A common method to assess cellular uptake involves using a fluorescently labeled fatty acid analog or a competitive binding assay.
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines, adipocytes) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound and other comparator fatty acid analogs in a suitable solvent (e.g., DMSO). Further dilute in serum-free media to the desired final concentrations.
-
Incubation: Wash the cells with serum-free media and then incubate with the media containing the fatty acid analogs for a defined period (e.g., 15-60 minutes) at 37°C.
-
Quantification:
-
Direct Measurement (for labeled analogs): If using a fluorescently labeled analog, wash the cells to remove excess compound and measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Indirect Measurement (for unlabeled analogs): For unlabeled compounds like this compound, uptake can be quantified by lysing the cells and analyzing the intracellular concentration using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Calculate the rate of uptake for each compound and compare.
Logical Workflow for Cellular Uptake Assay
A Comparative Analysis for Researchers: Ethyl 9-fluorodecanoate vs. Tridecanoate
In the landscape of biochemical research and drug development, the selection of appropriate molecular tools is paramount. This guide provides a comparative overview of Ethyl 9-fluorodecanoate and tridecanoate (B1259635), offering insights into their potential applications and inherent advantages. While direct comparative experimental data is limited, this analysis leverages existing data on tridecanoate and established principles of fluorination in medicinal chemistry to project the potential benefits of its fluorinated counterpart.
Physicochemical and Biological Properties
The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, which in turn can influence its biological activity and metabolic fate. Below is a comparative summary of the known and inferred properties of this compound and Ethyl Tridecanoate.
| Property | This compound | Ethyl Tridecanoate | References |
| CAS Number | 63977-32-2 | 28267-29-0 | [1][2] |
| Molecular Formula | C₁₂H₂₃FO₂ | C₁₅H₃₀O₂ | [1][2] |
| Molecular Weight | 218.31 g/mol | 242.40 g/mol | [1][2] |
| Appearance | Solid | Likely a clear liquid | [1] |
| Biological Activity | Biochemical reagent for research. Potential for enhanced metabolic stability and altered biological activity due to fluorination. (Inferred) | Antibacterial activity against Gram-positive and Gram-negative bacteria. | [3][4] |
| Mechanism of Action | Unknown | Inhibition of bacterial DNA gyrase. | [4][5] |
| Metabolic Stability | Expected to have increased metabolic stability due to the strength of the C-F bond. (Inferred) | Susceptible to standard ester hydrolysis and fatty acid metabolism. |
Unveiling the Antibacterial Potential of Tridecanoate
Research has illuminated the antibacterial properties of tridecanoate and its methyl ester, identifying it as a promising candidate for further investigation.
Quantitative Antibacterial Activity
Studies have quantified the in vitro efficacy of Methyl Tridecanoate against various enteric pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | References |
| Enterococcus faecalis MCC 2041T | 375 | 750 | [3] |
| Salmonella enterica serovar Typhimurium MTCC 98 | 375 | 750 | [3] |
| Bacillus cereus | 750 | 1375 | [3] |
Mechanism of Action: DNA Gyrase Inhibition
The antibacterial effect of Methyl Tridecanoate is attributed to its ability to disrupt bacterial DNA replication through the inhibition of DNA gyrase, an essential enzyme in bacteria.
The Fluorine Advantage: Potential Benefits of this compound
While direct experimental evidence is pending, the strategic placement of a fluorine atom in this compound suggests several potential advantages over its non-fluorinated counterpart, rooted in the principles of medicinal chemistry.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This makes the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a longer biological half-life and sustained therapeutic effect.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve its bioavailability.
-
Altered Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with biological targets. This could translate to increased potency and reduced off-target effects.
Experimental Protocols
Antibacterial Susceptibility Testing of Tridecanoate
The following protocol is a summary of the methodology used to determine the MIC and MBC of Methyl Tridecanoate.
-
Bacterial Strains: Cultures of pathogenic bacteria (e.g., Enterococcus faecalis, Salmonella enterica) are grown to a standardized density (0.5 McFarland standard).
-
Preparation of Test Compound: Methyl Tridecanoate is dissolved in a suitable solvent (e.g., ethyl acetate) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
The bacterial suspension is uniformly spread onto Mueller Hinton Agar (B569324) plates.
-
Wells are created in the agar, and a fixed volume of each dilution of the test compound is added to the wells.
-
Plates are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that results in a clear zone of growth inhibition around the well.
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
A sample is taken from the clear zones of inhibition from the MIC assay.
-
The sample is plated onto fresh agar plates without the test compound.
-
Plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration at which no bacterial growth is observed on the subculture plates.
-
Proposed Workflow for Comparative Analysis
To empirically validate the theoretical advantages of this compound, a direct comparative study is necessary. The following workflow outlines a potential experimental approach.
Conclusion
Tridecanoate and its esters have demonstrated tangible antibacterial activity with a defined mechanism of action, making them valuable research tools. While experimental data on this compound is currently sparse, the established principles of medicinal chemistry strongly suggest that its fluorination could confer significant advantages in terms of metabolic stability and potentially enhanced biological activity. For researchers and drug development professionals, the choice between these two molecules will depend on the specific experimental goals. Tridecanoate offers a known antibacterial agent for mechanistic studies, while this compound represents a promising, albeit less characterized, candidate with the potential for improved pharmacokinetic and pharmacodynamic properties. Direct comparative studies are warranted to fully elucidate the benefits of the fluorinated analogue.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Ethyl tridecanoate | C15H30O2 | CID 119908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of Ethyl 9-fluorodecanoate: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, the successful synthesis of novel compounds requires rigorous analytical validation. This guide provides a comparative analysis of Ethyl 9-fluorodecanoate and its potential precursors using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a framework for the validation of its synthesis.
The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making fluorinated organic compounds highly valuable in pharmaceutical and agrochemical research. This compound, a fluorinated fatty acid ester, is one such molecule of interest. Its synthesis, typically achieved through the fluorination of a hydroxy or bromo precursor, necessitates careful characterization to confirm the successful incorporation of fluorine and the absence of starting materials and byproducts.
This guide outlines a common synthetic pathway and presents a detailed comparison of the expected NMR and MS data for the target molecule, this compound, against its likely precursors, Ethyl 9-hydroxydecanoate and Ethyl 9-bromodecanoate.
Synthetic Pathway and Validation Workflow
A plausible and widely used method for the synthesis of this compound involves the nucleophilic fluorination of Ethyl 9-hydroxydecanoate using diethylaminosulfur trifluoride (DAST). The validation of this synthesis relies on the distinct spectroscopic signatures of the product compared to the starting material.
Caption: Synthetic and validation workflow for this compound.
Comparative Spectroscopic Data
The following tables summarize the predicted and/or experimental quantitative NMR and MS data for this compound and its potential precursors. These tables are crucial for identifying the successful conversion of the starting material to the desired fluorinated product.
Table 1: Predicted ¹H NMR Data (Chemical Shift (δ) in ppm, Multiplicity, Integration, Coupling Constant (J) in Hz)
| Compound | -CH₃ (Ester) | -OCH₂- (Ester) | -CH₂- (Chain) | -CH₂-C=O | -CH(X)- |
| This compound | 1.25 (t, 3H, J=7.1) | 4.12 (q, 2H, J=7.1) | 1.2-1.8 (m) | 2.28 (t, 2H, J=7.5) | 4.45 (dt, 1H, J=47, 6) |
| Ethyl 9-hydroxydecanoate | 1.25 (t, 3H, J=7.1) | 4.12 (q, 2H, J=7.1) | 1.2-1.7 (m) | 2.28 (t, 2H, J=7.5) | 3.78 (m, 1H) |
| Ethyl 9-bromodecanoate | 1.25 (t, 3H, J=7.1) | 4.12 (q, 2H, J=7.1) | 1.2-1.9 (m) | 2.28 (t, 2H, J=7.5) | 4.05 (m, 1H) |
Table 2: Predicted ¹³C NMR Data (Chemical Shift (δ) in ppm)
| Compound | -CH₃ (Ester) | -OCH₂- (Ester) | -CH₂- (Chain) | -C=O | -C(X)- |
| This compound | 14.2 | 60.1 | 22-34 | 173.8 | 92.5 (d, J=165) |
| Ethyl 9-hydroxydecanoate | 14.2 | 60.1 | 22-39 | 173.8 | 68.1 |
| Ethyl 9-bromodecanoate | 14.2 | 60.1 | 22-34 | 173.8 | 55.8 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+H]⁺ | Key Fragments |
| This compound | 218.17 | 219.18 | 199 ([M-F]⁺), 173 ([M-OC₂H₅]⁺), 88, 73, 45 |
| Ethyl 9-hydroxydecanoate | 216.17 | 217.18 | 199 ([M-OH]⁺), 171 ([M-OC₂H₅]⁺), 88, 73, 45 |
| Ethyl 9-bromodecanoate | 278.09/280.09 (Br isotopes) | 279.10/281.10 | 199 ([M-Br]⁺), 233/235 ([M-OC₂H₅]⁺), 88, 73, 45 |
Experimental Protocols
Synthesis of this compound from Ethyl 9-hydroxydecanoate
This protocol is a general procedure based on the fluorination of alcohols using DAST and should be adapted and optimized for the specific substrate.
Materials:
-
Ethyl 9-hydroxydecanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve Ethyl 9-hydroxydecanoate (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
NMR and MS Analysis
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
Validation and Interpretation
Successful synthesis of this compound is confirmed by:
-
¹H NMR: The appearance of a characteristic doublet of triplets around 4.45 ppm, corresponding to the proton on the carbon bearing the fluorine atom, with a large coupling constant (J ≈ 47 Hz) due to the fluorine. The disappearance of the signal corresponding to the hydroxyl proton and the shift of the methine proton from ~3.78 ppm in the starting material are key indicators.
-
¹³C NMR: A significant downfield shift of the carbon at the 9-position to ~92.5 ppm, which will appear as a doublet with a large one-bond C-F coupling constant (J ≈ 165 Hz). The absence of the carbon signal at ~68.1 ppm from the starting material is also indicative of a complete reaction.
-
Mass Spectrometry: The observation of the correct molecular ion peak for this compound (m/z 218.17 for [M]⁺) and the absence of peaks corresponding to the starting materials. The fragmentation pattern should also be consistent with the structure of the product.
By carefully comparing the acquired NMR and MS data with the expected values presented in this guide, researchers can confidently validate the synthesis of this compound and ensure the purity of their compound for further studies.
A Head-to-Head Comparison: Isotopic Labeling vs. Fluorination for Metabolic Tracking
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a biological system is paramount. Metabolic tracking, the ability to follow the fate of compounds in vivo, is a cornerstone of modern biomedical research. Two powerful techniques have emerged as leaders in this field: isotopic labeling and fluorination. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Isotopic Labeling vs. Fluorination
| Feature | Isotopic Labeling (e.g., ¹³C, ²H, ¹⁵N) | Fluorination (e.g., ¹⁸F) |
| Principle | Substitution of an atom with its stable, heavier isotope. Traced by mass spectrometry (MS) or nuclear magnetic resonance (NMR). | Substitution of an atom (commonly H or OH) with a fluorine atom, often the positron-emitting radioisotope ¹⁸F. Traced by Positron Emission Tomography (PET). |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Positron Emission Tomography (PET), ¹⁹F NMR. |
| Resolution | High molecular and structural resolution, providing detailed information on metabolic pathways and flux rates.[1][2] | High spatial resolution at the whole-body level, but lower molecular detail.[3] |
| Sensitivity | High sensitivity with MS, capable of detecting low-abundance metabolites.[4] | Exceptional sensitivity with PET, detecting tracer quantities in the picomolar range.[3] |
| Quantitative Capability | Excellent for quantifying metabolic fluxes and pathway activities (Metabolic Flux Analysis - MFA).[1][2] | Primarily measures tracer accumulation, providing a semi-quantitative measure of metabolic activity (e.g., Standardized Uptake Value - SUV).[5] |
| Invasiveness | Minimally invasive, using non-radioactive isotopes.[6] | Invasive due to the administration of a radioactive tracer. |
| Temporal Resolution | Can be performed over long periods to study steady-state metabolism.[1] | Limited by the short half-life of ¹⁸F (approx. 110 minutes).[7] |
| Impact on Molecule | Minimal perturbation to the chemical properties of the molecule.[8] | Can alter the physicochemical properties and biological activity of the parent molecule.[9] |
| Applications | Detailed metabolic pathway elucidation, flux analysis, drug metabolism studies, proteomics.[1][10][11] | Whole-body in vivo imaging, oncology (tumor metabolism), neurology (brain function), cardiology.[5][12][13] |
Delving Deeper: A Comparative Analysis
Principles and Methodologies
Isotopic labeling involves the replacement of an atom in a molecule with its stable, non-radioactive isotope, such as replacing Carbon-12 with Carbon-13 (¹³C) or Hydrogen-1 with Deuterium (²H).[8] These "heavy" labeled molecules are chemically identical to their native counterparts and thus participate in metabolic reactions in the same manner. The key advantage lies in the ability to distinguish and quantify the labeled metabolites from the unlabeled pool using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][10] This allows for the precise tracing of metabolic pathways and the calculation of metabolic flux rates, a technique known as Metabolic Flux Analysis (MFA).[1][2]
Fluorination, in the context of metabolic tracking, most commonly refers to the introduction of the positron-emitting radioisotope Fluorine-18 (¹⁸F) into a molecule. The most prominent example is [¹⁸F]fluorodeoxyglucose (¹⁸F-FDG), a glucose analog used extensively in Positron Emission Tomography (PET) imaging.[14] When ¹⁸F decays, it emits a positron which, upon annihilation with an electron, produces two gamma rays that are detected by the PET scanner. This allows for the three-dimensional visualization of tracer accumulation in the body.[12] Unlike stable isotopes, the introduction of a fluorine atom can alter the chemical and biological properties of the parent molecule.[9]
Sensitivity and Resolution
Fluorination coupled with PET imaging offers unparalleled sensitivity, capable of detecting tracer concentrations in the picomolar range.[3] This makes it ideal for whole-body imaging and detecting metabolic hotspots, such as tumors, which exhibit high glucose uptake.[14] However, the resolution of PET is anatomical and provides limited information about the specific molecular fate of the tracer beyond its initial uptake and trapping.
Isotopic labeling with MS analysis also boasts high sensitivity, enabling the detection of low-abundance metabolites.[4] Its strength lies in its high molecular resolution. MS can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing a detailed picture of which metabolic pathways are active and at what rate.[1] NMR, while less sensitive than MS, offers the unique advantage of providing positional information of the label within the molecule without fragmentation.[4]
In Vivo Stability and Molecular Impact
A significant advantage of stable isotopic labeling is the minimal perturbation to the tracked molecule. The mass difference between isotopes is generally too small to affect reaction kinetics, ensuring that the labeled molecule behaves identically to its endogenous counterpart.
Conversely, the introduction of a fluorine atom can significantly alter a molecule's properties, including its size, polarity, and binding affinity to enzymes and receptors.[9] While this can be exploited in drug design to enhance metabolic stability, it can also mean that the fluorinated tracer does not perfectly mimic the behavior of the native molecule. The in vivo stability of the C-F bond is generally high, but the short half-life of ¹⁸F (approximately 110 minutes) limits the duration of tracking studies.[7]
Experimental Protocols
¹³C-Glucose Metabolic Flux Analysis in Mammalian Cells
This protocol outlines the general steps for conducting a steady-state ¹³C metabolic flux analysis experiment in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
[U-¹³C₆]glucose (or other specifically labeled glucose)
-
Methanol, water, and chloroform (B151607) (for quenching and extraction)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Isotope Labeling: Replace the standard medium with medium containing the ¹³C-labeled glucose as the sole glucose source. The concentration of the labeled glucose should be the same as the unlabeled glucose in the standard medium.
-
Achieving Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to allow for the labeling to reach a steady state in the intracellular metabolites. This duration is cell-line dependent and typically ranges from several hours to over 24 hours.
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells quickly with ice-cold saline.
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract.
-
Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites from non-polar components.
-
-
Sample Analysis:
-
Dry the polar metabolite extract.
-
Derivatize the sample to make the metabolites volatile for GC-MS analysis.
-
Analyze the sample using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.[2]
-
¹⁸F-FDG PET Imaging in a Mouse Tumor Model
This protocol provides a general workflow for performing an ¹⁸F-FDG PET scan on a mouse bearing a tumor xenograft.
Materials:
-
Tumor-bearing mouse model
-
¹⁸F-FDG (sterile, injectable solution)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation:
-
Tracer Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer a defined dose of ¹⁸F-FDG (typically 5-10 MBq) via intravenous (tail vein) injection.
-
-
Uptake Period:
-
Keep the mouse anesthetized and warm for an uptake period of 45-60 minutes.[13] This allows for the distribution and accumulation of ¹⁸F-FDG in tissues.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images to co-localize tracer uptake with anatomical structures.
-
Draw regions of interest (ROIs) over the tumor and other tissues to quantify ¹⁸F-FDG uptake.
-
Calculate the Standardized Uptake Value (SUV) for the tumor, which is a semi-quantitative measure of tracer accumulation.
-
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified diagram of the glycolytic pathway.
Caption: Experimental workflow for isotopic labeling.
Caption: Workflow for ¹⁸F-FDG PET imaging.
Conclusion: Choosing the Right Tool for the Job
The choice between isotopic labeling and fluorination for metabolic tracking is not a matter of which technique is definitively "better," but rather which is most suitable for the specific research question at hand.
Isotopic labeling is the method of choice for:
-
Detailed elucidation of metabolic pathways.
-
Quantitative measurement of metabolic fluxes.
-
Studies where preserving the native chemical structure of the molecule is critical.
-
Long-term metabolic studies.
Fluorination with PET imaging is ideal for:
-
Non-invasive, whole-body imaging of metabolic activity.
-
High-sensitivity detection of metabolic "hotspots" in oncology, neurology, and cardiology.
-
Longitudinal studies in the same animal to monitor disease progression or treatment response.
For a comprehensive understanding of metabolic processes, a multi-modal approach that leverages the strengths of both techniques can be particularly powerful. For instance, PET imaging can identify regions of altered metabolism in vivo, which can then be further investigated with detailed flux analysis using isotopic labeling on tissue samples from those regions. By carefully considering the principles, advantages, and limitations of each method, researchers can unlock a deeper understanding of the metabolic underpinnings of health and disease.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Glycolysis on F-18 FDG PET/CT Is Superior to Amino Acid Metabolism on C-11 Methionine PET/CT in Identifying Advanced Renal Cell Carcinoma at Staging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 13. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Esters
For researchers and professionals in drug development, understanding the stability of functional groups is paramount to designing effective and reliable therapeutic agents. Esters are a common functional group in pharmaceuticals, often used in prodrugs to enhance bioavailability.[1][2][3] However, their susceptibility to hydrolysis can lead to premature degradation.[4] A common strategy to modulate the physicochemical and metabolic properties of a drug candidate is the introduction of fluorine atoms.[5] This guide provides an objective comparison of the stability of fluorinated and non-fluorinated esters, supported by experimental data, to inform strategic decisions in drug design.
Physicochemical Stability: Hydrolysis and Thermal Decomposition
The stability of an ester is fundamentally linked to its molecular structure and the conditions it is exposed to. Fluorination introduces significant electronic effects that can drastically alter this stability.
Hydrolytic Stability
Hydrolysis, the cleavage of the ester bond by water, is a primary degradation pathway for many ester-containing drugs.[4] This reaction can be catalyzed by acid or base and is highly dependent on pH.[4]
The introduction of fluorine atoms, particularly on the alcohol moiety of an ester, generally decreases hydrolytic stability. Fluorine is a highly electronegative atom; its presence increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.[6] The rate of hydrolysis can increase by a factor of 3 to 4 for each additional fluorine atom on an ethyl ester.[6]
For example, studies on N-acetylproline esters demonstrate a dramatic decrease in stability with increasing fluorination. The half-life of a 2,2,2-trifluoroethyl ester at pH 11 is over 30 times shorter than that of its non-fluorinated methyl ester counterpart.[6] It is also noteworthy that ethyl esters are typically more stable to hydrolysis than the corresponding methyl esters.[6]
Data Presentation: Comparative Hydrolytic Stability
The following table summarizes quantitative data on the hydrolytic stability of various fluorinated and non-fluorinated esters.
| Table 1: Hydrolytic Stability of N-acetylproline Esters at pH 11 (298 K) | | :--- | :--- | :--- | | Ester Compound | Number of Fluorine Atoms | Half-life (t₁/₂) (minutes) | | Methyl Ester | 0 | 200 ± 24[6] | | Ethyl Ester | 0 | 600 ± 45[6] | | 2-Fluoroethyl Ester | 1 | 75 ± 8[6] | | 2,2-Difluoroethyl Ester | 2 | 20 ± 3[6] | | 2,2,2-Trifluoroethyl Ester | 3 | 6.4 ± 1.7[6] |
(Data sourced from BenchChem, 2025)[6]
Thermal Stability
Fluorinated esters exhibit variable thermal stability. While the carbon-fluorine bond itself is very strong, the overall thermal decomposition temperature can be influenced by the complete molecular structure.[5][7] For instance, ethyl trifluoroacetate (B77799) decomposes at a significantly higher temperature range than t-butyl trifluoroacetate, indicating that the structure of the alcohol group plays a critical role.[7] Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition pathways at elevated temperatures.[6]
Data Presentation: Comparative Thermal Stability
| Table 2: Thermal Decomposition Temperatures of Various Fluorinated Compounds | | :--- | :--- | :--- | | Compound | Decomposition Temperature (°C) | Pressure (Torr) | | Ethyl Trifluoroacetate | 311 - 413[6][7] | 25 - 100[6][7] | | Isopropyl Trifluoroacetate | 278 - 352[6][7] | 20 - 100[6][7] | | t-Butyl Trifluoroacetate | 111 - 181[6][7] | Not Specified[6] | | Fluorinated Graphene | Starts at ~437[6][8] | Not Specified[6] |
(Data sourced from BenchChem, 2025; Schaff, 1989; Wei et al., 2022)[6][7][8]
Biological Stability: Enzymatic Degradation
In a biological context, particularly in blood plasma, the stability of esters is largely governed by enzymatic hydrolysis.[8] Carboxylesterases (CEs) are a ubiquitous class of enzymes found in high concentrations in the liver, plasma, and other tissues that readily hydrolyze ester bonds.[4][9] This enzymatic activity is a critical consideration in drug design, as rapid degradation can lead to poor in vivo efficacy.[7]
The impact of fluorination on enzymatic stability is complex. The same electronic effects that increase susceptibility to chemical hydrolysis can also make fluorinated esters more prone to attack by hydrolytic enzymes. However, the specific structure and steric hindrance of the molecule can also play a significant role, potentially shielding the ester bond from the active site of an enzyme.[10] Therefore, assessing stability in plasma is essential for predicting in vivo performance.[3][11] Prodrugs are sometimes designed for rapid cleavage in plasma to release the active compound.[6]
While specific comparative data is sparse, the general principle is that ester-containing compounds are susceptible to degradation by plasma enzymes, and this liability should be assessed early in the drug discovery process.[8]
Experimental Protocols
Protocol for Determining Hydrolytic Stability
This protocol provides a general method for determining the hydrolytic half-life (t₁/₂) of an ester using NMR or HPLC.
Objective: To quantify the rate of hydrolysis of a test compound in an aqueous buffer at a specific pH and temperature.
Materials:
-
Test compound (fluorinated or non-fluorinated ester)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)
-
NMR tubes or HPLC vials
-
NMR spectrometer or HPLC system
-
Constant temperature bath or incubator
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the aqueous buffer and adjust the pH to the desired value.
-
Reaction Initiation: Pre-warm the aqueous buffer to the desired temperature (e.g., 25°C or 37°C). Add a known concentration of the test compound stock solution to the buffer. The final concentration should be suitable for the analytical method, and the final DMSO concentration should be low (e.g., <1%) to minimize solvent effects.
-
Time-Course Monitoring:
-
For HPLC: At time zero (t=0), inject a sample onto the HPLC system. Continue to take and inject samples at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).[7] Monitor the decrease in the peak area of the parent ester.
-
For NMR: Acquire a spectrum at time zero (t=0) in an NMR tube. Continue to acquire spectra at regular intervals. Monitor the decrease in the integral of a characteristic peak of the ester and the corresponding increase of a peak from the alcohol or carboxylate product.[6]
-
-
Data Analysis:
Protocol for In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a compound in human plasma.
Objective: To determine the in vitro half-life of a test compound when incubated with plasma, identifying susceptibility to plasma enzymes.
Materials:
-
Test compound
-
Control compound (e.g., a known stable compound like Propranolol and an unstable ester like Propantheline)
-
Pooled human plasma (or plasma from other species like rat, mouse, dog)
-
96-well microtiter plate
-
Incubator (37°C)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation: Add plasma to the wells of a 96-well plate. Add the test compound to the plasma to achieve a final concentration of ~1 µM. The final DMSO concentration should be kept low (e.g., ≤0.25%).[7]
-
Time Points: Incubate the plate at 37°C with gentle agitation.[11] At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[7]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.[11] This step stops enzymatic activity and precipitates plasma proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.[11]
-
Data Analysis: Determine the percentage of the test compound remaining at each time point relative to the zero-minute sample. Calculate the half-life (t₁/₂) by plotting the natural logarithm of the percent remaining versus time.[3]
Conclusion
The strategic fluorination of esters is a double-edged sword. While it can be a powerful tool to modulate properties like acidity and lipophilicity, it generally increases the susceptibility of esters to chemical hydrolysis by making the carbonyl carbon more electrophilic.[6] This enhanced reactivity can extend to enzymatic hydrolysis by plasma esterases, potentially leading to rapid in vivo clearance.[8] However, the interplay of electronic effects and steric factors means that the impact of fluorination on metabolic stability must be empirically determined. The experimental protocols provided offer a framework for conducting these critical stability assessments, enabling informed decisions in the development of robust and effective ester-containing pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Enzymatic activity of human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Unveiling the Cellular Interactions of Ethyl 9-fluorodecanoate: A Comparative Guide to its Cross-Reactivity with Key Enzymes
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of drug discovery and development, understanding the off-target effects of novel chemical entities is paramount. This guide provides a comprehensive comparison of the potential cross-reactivity of Ethyl 9-fluorodecanoate, a fluorinated fatty acid ester of interest, with key cellular enzymes. While direct experimental data on this compound's enzyme inhibition profile is limited in publicly available literature, this document synthesizes existing data on structurally similar fluorinated and non-fluorinated long-chain fatty acid derivatives to forecast its likely interactions with Fatty Acid Amide Hydrolase (FAAH), lipases, and carboxylesterases.
Executive Summary
This compound, as a long-chain fatty acid ester, is predicted to interact with enzymes involved in lipid metabolism. This guide presents a comparative analysis based on the inhibitory activities of analogous compounds. Key findings from related studies suggest that fluorinated long-chain molecules can exhibit potent, often irreversible, inhibition of serine hydrolases, a class that includes FAAH, lipases, and carboxylesterases. The introduction of fluorine can significantly alter the electrophilicity of the carbonyl group, making it a target for nucleophilic attack by the active site serine of these enzymes.
Comparative Analysis of Enzyme Inhibition
To provide a predictive framework for the enzymatic interactions of this compound, this section summarizes the inhibitory activities of structurally related compounds against FAAH, lipases, and carboxylesterases.
Table 1: Comparative Inhibitory Activity against Fatty Acid Amide Hydrolase (FAAH)
| Compound | Enzyme Source | IC50 (nM) | Notes |
| Reference Fluorinated Inhibitor (URB597) | Rat Brain Homogenate | 4.7 | Irreversible carbamate (B1207046) inhibitor.[1] |
| Reference Fluorinated Inhibitor ([18F]5) | Rat Brain Homogenates | 0.82 | Irreversible carbamate inhibitor, pre-incubation time dependent.[2] |
| 5-(4-hydroxyphenyl)pentane sulfonyl fluoride (B91410) (21d) | Rat FAAH | 15 | Covalent modifier.[3] |
| 5-(4-hydroxyphenyl)pentane sulfonyl fluoride (21d) | Human FAAH | 19 | Covalent modifier.[3] |
| PF-9811 (fluorinated analog) | Mouse Brain Proteome | 16 | Irreversible inhibitor.[4] |
Table 2: Comparative Inhibitory Activity against Lipases
| Compound | Enzyme Source | IC50 (µM) | Notes |
| Hexadecanesulfonyl fluoride | Lipoprotein Lipase (B570770) | 10-20 | Efficient inhibitor.[5] |
| Dodecanesulfonyl fluoride | Lipoprotein Lipase | 10-20 | Efficient inhibitor.[5] |
| Phthalic acid ester | Pancreatic Lipase | 24.43 (µg/mL) | Natural product inhibitor.[6] |
| Tetrahydrolipstatin (Orlistat) | Porcine Pancreatic Lipase | 0.004 | Potent irreversible inhibitor.[7] |
Table 3: Comparative Inhibitory Activity against Carboxylesterases (CEs)
| Compound Class | Enzyme Source | IC50 Range (nM) | Notes |
| Long-chain trifluoromethyl ketones | Human Liver Carboxylesterase (HCE1) | Nanomolar range | Potent inhibitors.[8][9] |
| Long-chain trifluoromethyl ketones | Human Intestinal Carboxylesterase (HCE2) | Nanomolar range | Potent inhibitors.[8][9] |
| Long-chain trifluoromethyl ketones | Pig Liver Esterase | Nanomolar range | Potent inhibitors.[8][9] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and further investigation of the cross-reactivity of this compound.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
A common method for determining FAAH inhibition is a fluorescence-based assay. The principle involves the hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, by FAAH to release a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is proportional to FAAH activity.
Protocol:
-
Prepare a solution of recombinant human or rat FAAH in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Add the test compound (this compound) at various concentrations to the enzyme solution in a 96-well plate. A known FAAH inhibitor (e.g., URB597) should be used as a positive control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for potential time-dependent inhibition.
-
Initiate the reaction by adding the FAAH substrate (e.g., AMC arachidonoyl amide).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 340-360 nm and 450-465 nm, respectively.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Lipase Inhibition Assay
A widely used method for assessing lipase inhibition involves a colorimetric assay using a chromogenic substrate like p-nitrophenyl palmitate (pNPP).
Protocol:
-
Prepare a solution of pancreatic lipase (e.g., porcine pancreatic lipase) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403), pH 8.0).
-
Dispense the lipase solution into a 96-well plate.
-
Add the test compound (this compound) at varying concentrations. A known lipase inhibitor (e.g., Orlistat) should be used as a positive control.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Start the reaction by adding the substrate, pNPP.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of the yellow product, p-nitrophenol.
-
Calculate the reaction rates and determine the IC50 value of the inhibitor.
Carboxylesterase (CE) Inhibition Assay
The inhibitory activity against carboxylesterases can be determined using a fluorogenic substrate.
Protocol:
-
Prepare a solution of the specific carboxylesterase isoform (e.g., recombinant human hCE1 or hCE2) in an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Add the test compound (this compound) at a range of concentrations to the enzyme solution in a 96-well plate. A known CE inhibitor can be used as a positive control.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., fluorescein (B123965) diacetate for hCE2).
-
Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Determine the reaction velocities and calculate the IC50 value for the test compound.
Visualizing Molecular Interactions and Experimental Design
To further elucidate the potential mechanisms of interaction and the experimental workflow, the following diagrams are provided.
Conclusion and Future Directions
The data on structurally analogous compounds strongly suggest that this compound has the potential to act as an inhibitor of key cellular enzymes such as FAAH, lipases, and carboxylesterases. The presence of the fluorine atom is likely to enhance its inhibitory potency. Further direct experimental investigation is crucial to definitively characterize the cross-reactivity profile of this compound. The experimental protocols provided in this guide offer a robust starting point for such studies. A thorough understanding of these interactions will be vital for the future development and therapeutic application of this and other novel fluorinated compounds.
References
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of a promising fluorine-18 labelled radiopharmaceutical for in vivo imaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipoprotein lipase by alkanesulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Review of Ethyl 9-fluorodecanoate and Other Fluorinated Fatty Acid Esters in Research Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 9-fluorodecanoate is a synthetic, terminally fluorinated fatty acid ester that is commercially available as a biochemical for research purposes.[1][2] While specific applications and in-depth biological studies of this compound are not extensively documented in publicly available literature, its structural class—ω-fluoro fatty acid esters—has been a subject of interest in biochemistry and pharmacology. This guide provides a comparative overview based on the known properties of related fluorinated fatty acids and esters, offering a framework for evaluating the potential applications of this compound.
General Properties and Potential Applications
This compound is characterized as a fluorinated building block useful in chemical synthesis.[1][2] The introduction of a fluorine atom at the terminal (ω) position of a fatty acid chain creates a molecule that can serve as a valuable tool in metabolic studies. The carbon-fluorine bond is strong and the fluorine atom is similar in size to a hydrogen atom, allowing it to act as a subtle probe in biological systems.
Potential applications for this compound, extrapolated from research on similar compounds, could include:
-
Probes for Studying Fatty Acid Metabolism: The terminal fluorine atom can be used to track the metabolic fate of the fatty acid chain through processes like β-oxidation.[3][4][5]
-
Enzyme Inhibitors: Fluorinated analogs of natural substrates can act as inhibitors of enzymes involved in fatty acid metabolism.
-
Development of Novel Therapeutics: The unique properties imparted by fluorination can be exploited in drug design to modulate the activity and metabolic stability of fatty acid-based drugs.
Comparative Context: Other Fluorinated Fatty Acids
While direct comparative data for this compound is unavailable, studies on other ω-fluorinated fatty acids provide insights into their biological effects. A significant body of research has focused on their toxicity, which is primarily mediated by their metabolism.
Mechanism of Toxicity:
ω-fluorinated fatty acids with an even number of carbon atoms in their acyl chain are metabolized via β-oxidation to yield fluoroacetyl-CoA. Fluoroacetyl-CoA then condenses with oxaloacetate to form 2-fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. This inhibition leads to a disruption of cellular energy metabolism and citrate (B86180) accumulation, resulting in cellular toxicity.[6] Odd-chain ω-fluorinated fatty acids are generally less toxic as their metabolism results in fluoropropionyl-CoA, which does not lead to the formation of fluoroacetate.
The toxicity of fluorinated fatty acids can vary with chain length. For instance, studies on fluorotelomer carboxylic acids have shown that toxicity generally increases with the length of the fluorocarbon chain.[7]
Quantitative Data Summary
A comprehensive search of scientific literature did not yield specific quantitative data on the biological or chemical performance of this compound in comparison to other compounds. Therefore, a data table for direct comparison cannot be provided at this time. Researchers are encouraged to generate such data through head-to-head experimental evaluations.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the current literature. However, a general workflow for evaluating a novel fluorinated fatty acid ester is proposed below.
Proposed Experimental Workflow for Evaluating this compound
The following diagram outlines a logical sequence of experiments to characterize the biological activity and potential applications of a novel compound like this compound.
Caption: Proposed workflow for the evaluation of this compound.
Visualizing the Metabolic Pathway of ω-Fluorinated Fatty Acids
The primary concern and a key area of study for ω-fluorinated fatty acids is their metabolic activation to toxic compounds. The following diagram illustrates this critical pathway.
Caption: Metabolic activation of ω-fluorinated fatty acids.
Conclusion
This compound remains a compound with potential for various research applications, particularly as a probe in studies of fatty acid metabolism. However, there is a significant lack of published data detailing its specific biological effects or comparing its performance to other research tools. The primary consideration for researchers should be the well-documented toxicity mechanism of related ω-fluorinated fatty acids, which are metabolized to potent inhibitors of the citric acid cycle. Future research is needed to characterize the specific properties of this compound and to establish its utility and safety profile in comparison to other fluorinated and non-fluorinated fatty acid esters.
References
- 1. targetmol.cn [targetmol.cn]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Toxic fluorine compounds. The use of the omega-fluorine atom in the study of the metabolism of fatty acids containing ethyl, n-propyl and isopropyl branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Toxic fluorine compounds. The use of the ω-fluorine atom in the study of the metabolism of fatty acids containing ethyl, n-propyl and isopropyl branches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorotelomer acids are more toxic than perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl 9-fluorodecanoate: A Comparative Analysis Framework for Metabolic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid metabolism is critical for understanding numerous physiological and pathological processes, from energy homeostasis to diseases like obesity, diabetes, and cancer.[1] Metabolic probes are indispensable tools in this research, allowing for the visualization and quantification of fatty acid uptake and utilization. While a variety of commercial probes exist, the development of novel probes with unique properties continues. This guide provides a framework for benchmarking a novel probe, Ethyl 9-fluorodecanoate, against established commercial metabolic probes.
Note on Data Availability: As of the latest literature review, comprehensive experimental data benchmarking this compound as a metabolic probe is not publicly available. The following sections provide a template for how such a comparison should be structured and the types of data required for a thorough evaluation. Data for representative commercial probes are included for illustrative purposes.
Overview of Metabolic Probes
Metabolic probes for studying fatty acid metabolism are typically fatty acid analogs that have been modified to be detectable. Common modifications include the addition of a fluorophore or a "clickable" chemical handle for subsequent visualization.[2][3] These probes are designed to be taken up by cells and incorporated into metabolic pathways, providing a readout of fatty acid transport and utilization.[1]
Commonly Used Commercial Metabolic Probes:
-
Fluorescent Fatty Acid Analogs: These probes, such as those based on the BODIPY™ fluorophore, are widely used for their bright and photostable fluorescence, enabling real-time imaging of fatty acid trafficking.[2]
-
Clickable Fatty Acid Analogs: These probes contain a bioorthogonal functional group, like an alkyne or azide, that allows for covalent ligation to a reporter molecule (e.g., a fluorophore or biotin) after metabolic incorporation. This approach offers flexibility in detection methods.[3]
-
Radiolabeled Fatty Acids: While providing high sensitivity and a faithful representation of the natural fatty acid, their use is limited by safety considerations and the need for specialized equipment.[4]
Quantitative Performance Comparison
A direct comparison of metabolic probes requires quantitative data on their performance in cell-based assays. The following table outlines key performance metrics that should be evaluated.
| Performance Metric | This compound | BODIPY™ FL C12 | 16-Azido-palmitic acid | Reference |
| Cellular Uptake Efficiency (pmol/mg protein) | Data Not Available | ~150 | ~120 | [4][5] |
| Signal-to-Noise Ratio | Data Not Available | >10 | >8 | [5] |
| Photostability (half-life in seconds) | Data Not Available | >180 | N/A | [5] |
| Metabolic Incorporation (into Triglycerides, %) | Data Not Available | ~60% | ~55% | [5] |
| Cytotoxicity (IC50, µM) | Data Not Available | >100 | >100 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate benchmarking. The following are example protocols for key assays used to evaluate metabolic probes.
Fatty Acid Uptake Assay
This protocol measures the rate of fatty acid influx into cultured cells.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Serum-free culture medium
-
Fatty Acid Uptake Probe working solution (e.g., 5 µM of the probe in serum-free medium)
-
Washing Buffer (e.g., Phosphate-Buffered Saline with 0.2% BSA)
-
Quenching Buffer (optional, to reduce extracellular fluorescence)[6]
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency or differentiation state.
-
Wash the cells twice with serum-free medium.
-
Add the Fatty Acid Uptake Probe working solution to the cells.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).[7]
-
Remove the probe solution and wash the cells three times with Washing Buffer.[7]
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em wavelengths appropriate for the probe).[4]
Metabolic Incorporation Assay
This protocol determines the extent to which the fatty acid probe is incorporated into complex lipids.
Materials:
-
Cells treated with the metabolic probe as described above
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1)
-
Thin-Layer Chromatography (TLC) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
After incubating the cells with the probe, wash them and lyse them.
-
Extract the total lipids from the cell lysate using an appropriate solvent system.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable mobile phase to separate different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters).
-
Visualize and quantify the amount of probe incorporated into each lipid class using a phosphorimager (for radiolabeled probes) or a fluorescence scanner (for fluorescent probes).
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways involved in fatty acid metabolism is crucial for interpreting the results obtained with metabolic probes.
Fatty Acid Uptake and Metabolism Signaling Pathway
Fatty acids are taken up by cells via transporters such as CD36 and Fatty Acid Transport Proteins (FATPs).[8] Once inside the cell, they are activated to acyl-CoA esters and can then be trafficked to different organelles for various metabolic fates, including β-oxidation in the mitochondria for energy production or esterification into complex lipids like triglycerides for storage in lipid droplets.[1][9]
Caption: Overview of fatty acid uptake and major metabolic pathways within a cell.
Experimental Workflow for Probe Comparison
The logical flow of experiments for benchmarking a new metabolic probe is crucial for obtaining reliable and comparable data.
Caption: Logical workflow for the comparative evaluation of metabolic probes.
Conclusion
A thorough benchmarking of this compound against established commercial metabolic probes is essential to determine its utility for researchers. This requires a systematic approach involving quantitative cell-based assays and detailed experimental protocols. The framework presented in this guide provides a roadmap for such an evaluation. The generation of robust, comparative data will be critical for the adoption of this compound as a new tool in the study of fatty acid metabolism.
References
- 1. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 2. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Chemical probes for profiling fatty acid-associated proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 7. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Performance of Ethyl 9-fluorodecanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific in vitro and in vivo performance of Ethyl 9-fluorodecanoate is limited. This guide serves as a framework, providing a structural and methodological template for comparison. The quantitative data, signaling pathways, and specific protocols presented are illustrative examples based on common assays for analogous fluorinated fatty acids and are intended to guide future research and data presentation.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound, the fluorinated analog of Ethyl decanoate (B1226879), represents a molecule of interest for exploring these potential benefits. The position of the fluorine atom can significantly influence the metabolic fate of a fatty acid.[3] For instance, ω-fluorinated fatty acids with an even number of carbon atoms can be metabolized to the toxic compound fluoroacetate.[4] Understanding the divergence between in vitro activity and in vivo efficacy is paramount for the translational success of any therapeutic candidate. This guide provides a comparative overview of the hypothetical performance of this compound against its non-fluorinated counterpart, Ethyl decanoate.
In Vitro Performance Evaluation
In vitro assays provide foundational data on a compound's mechanism of action and potency in a controlled, isolated environment. For a modified fatty acid ester, key assays would likely investigate its effect on enzymes involved in lipid metabolism or inflammatory signaling.
Hypothetical Data: Enzyme Inhibition
This table illustrates a potential comparison of the inhibitory activity of this compound and Ethyl decanoate against a hypothetical enzyme target, "Fatty Acid Target Enzyme 1" (FATE1).
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | FATE1 | Fluorescence Resonance Energy Transfer (FRET) | 15.2 |
| Ethyl decanoate | FATE1 | Fluorescence Resonance Energy Transfer (FRET) | 89.5 |
| Control Inhibitor | FATE1 | Fluorescence Resonance Energy Transfer (FRET) | 1.8 |
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram outlines a typical workflow for assessing the in vitro inhibitory potential of a compound.
Caption: Workflow for an in vitro enzyme inhibition assay.
Detailed Experimental Protocol: FRET-Based Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Enzyme and Substrate Preparation: Reconstitute recombinant human FATE1 enzyme and its corresponding FRET-peptide substrate in assay buffer to final concentrations of 2 nM and 10 µM, respectively.
-
Assay Procedure: In a 384-well microplate, add 5 µL of each compound dilution. Add 10 µL of the FATE1 enzyme solution and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.
-
Data Acquisition: Immediately begin kinetic reading of the fluorescence signal (Excitation: 340 nm, Emission: 460 nm and 520 nm) every 60 seconds for 30 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the progress curves. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Performance Evaluation
In vivo studies are critical for assessing the pharmacokinetics (PK) and overall efficacy of a compound in a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME).
Hypothetical Data: Pharmacokinetic Profile in Mice
This table presents a hypothetical pharmacokinetic comparison following a single oral dose (10 mg/kg) in mice.
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | T½ (hr) |
| This compound | 1250 | 1.0 | 4500 | 3.5 |
| Ethyl decanoate | 480 | 0.5 | 970 | 1.2 |
Detailed Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week prior to the study.
-
Compound Formulation: Formulate this compound and Ethyl decanoate at 2 mg/mL in a vehicle of 5% DMSO, 30% PEG300, and 65% saline.[5]
-
Dosing: Administer a single oral gavage dose of 10 mg/kg to each cohort of mice (n=3 per time point).
-
Sample Collection: Collect blood samples (approx. 50 µL) via tail vein puncture at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes.
-
Sample Processing: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Lipid Extraction: Perform lipid extraction from plasma samples using a liquid-liquid extraction method with chloroform (B151607) and methanol.[6]
-
Quantification: Analyze the concentration of the parent compound in the plasma extracts using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (T½).
Signaling Pathway Analysis
Compounds like fatty acid esters may interact with various signaling pathways. For instance, they could modulate pathways related to inflammation, such as the NF-κB pathway, by interacting with upstream regulators.
Hypothetical Signaling Pathway: Modulation of NF-κB
The diagram below illustrates a hypothetical mechanism where this compound inhibits an upstream kinase (IKK), preventing the activation of the pro-inflammatory NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB pathway.
Conclusion
This guide outlines a comparative framework for evaluating this compound. Based on established principles of medicinal chemistry, the introduction of fluorine is hypothesized to improve metabolic stability and bioavailability, potentially leading to enhanced in vivo exposure and efficacy compared to its non-fluorinated analog, Ethyl decanoate.[7] The provided hypothetical data and detailed protocols for in vitro and in vivo assessment offer a robust template for future experimental work. Rigorous investigation is required to validate these hypotheses and to fully characterize the pharmacological profile of this compound.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver; odd-even effects of metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 9-fluorodecanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Ethyl 9-fluorodecanoate (CAS No. 63977-32-2), emphasizing procedural steps and adherence to best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[1] In the event of a spill, prevent the chemical from entering drains and remove all sources of ignition.[1] The spilled material should be collected with an inert absorbent material and placed in a suitable, closed container for disposal.[1]
Summary of Known Compound Data
| Property | Data | Source |
| CAS Number | 63977-32-2 | [1] |
| Molecular Formula | C12H23FO2 | [2] |
| Physical Form | Solid | [3] |
| Storage | Store in a dry, cool, well-ventilated place in a tightly closed container. | [1] |
| Hazard Classification | No data available | [1] |
| Precautionary Statements | No data available | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional policies and local regulations. The following protocol is based on general best practices for laboratory chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this waste from other waste streams, particularly from incompatible materials. As a general guideline, store it away from strong acids, bases, and oxidizing agents.
2. Containerization:
-
Use a chemically compatible and properly sealed waste container. Plastic is often preferred for chemical waste storage.[4]
-
The original product container can be used if it is in good condition.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[4][5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Keep the waste container closed at all times, except when adding waste.[5][7]
4. Request for Waste Pickup:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4][5]
5. Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.
-
The rinsate from triple rinsing must be collected and disposed of as hazardous waste.[7]
-
After proper rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[7]
Important Considerations:
-
DO NOT dispose of this compound down the drain.[4][7][8] Discharge into the environment must be avoided.[1]
-
DO NOT dispose of this chemical in regular trash.
-
DO NOT evaporate the chemical as a method of disposal.[7]
Due to the presence of a carbon-fluorine bond, this compound may be considered a fluorinated organic substance. Such compounds can be persistent in the environment and may require specialized disposal methods like high-temperature incineration to ensure complete destruction.[9][10] Your EHS office will determine the appropriate final disposal method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Operational Guide for Ethyl 9-fluorodecanoate
This document provides immediate, essential guidance for the safe handling, use, and disposal of Ethyl 9-fluorodecanoate in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of fluorinated esters and standard laboratory safety protocols for handling potentially hazardous chemicals.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C12H23FO2 | [1] |
| CAS Number | 63977-32-2 | [1] |
| Storage Temperature | -20°C | [1] |
| Physical State | Liquid (presumed) | General knowledge |
| Solubility | Soluble in organic solvents like acetonitrile (B52724) or DMSO | [2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to ensure personnel safety and experimental integrity. The following workflow outlines the key steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
